5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine
Description
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Structure
2D Structure
Properties
IUPAC Name |
5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-4-3-2(1-8-11-3)9-5(7)10-4/h1H,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKKWJMYABEAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693409 | |
| Record name | 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196157-42-2 | |
| Record name | 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine: A Core Scaffold in Modern Drug Discovery
This guide provides an in-depth exploration of 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine, a pivotal heterocyclic intermediate. We will delve into its fundamental chemical properties, synthesis, reactivity, and critical applications, offering field-proven insights for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of facts to explain the causality behind its utility and the strategic considerations for its use in synthetic chemistry.
Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidine Core
This compound is a fused heterocyclic compound that has garnered significant attention in medicinal chemistry. Its structural framework is considered a "privileged scaffold," meaning it can bind to a variety of biological targets with high affinity. This makes it an exceptionally valuable starting material for the synthesis of novel therapeutic agents.[1][2] The pyrazolopyrimidine family, including its various isomers, is a cornerstone in the development of targeted therapies, particularly kinase inhibitors for oncology.[3][4]
The strategic placement of two chlorine atoms on the pyrimidine ring of this molecule renders it a highly versatile electrophilic building block. These chlorine atoms serve as reactive handles, allowing for controlled, sequential functionalization through nucleophilic aromatic substitution, enabling the generation of vast and diverse libraries of drug candidates.
Core Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent experimental design. The data below has been consolidated from various chemical suppliers and databases to provide a reliable reference point for laboratory use.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 1196157-42-2 | [5][6] |
| Molecular Formula | C₅H₂Cl₂N₄ | [5][6] |
| Molecular Weight | 189.00 g/mol | [5][6] |
| Appearance | Solid | [5] |
| Purity | Typically ≥95% | [5] |
| InChI Key | VZKKWJMYABEAEE-UHFFFAOYSA-N | [5] |
| Canonical SMILES | ClC1=NC(Cl)=C2NN=CC2=N1 | [5] |
Synthesis Pathway: From Precursor to Core Scaffold
The synthesis of this compound is a multi-step process that leverages fundamental reactions in heterocyclic chemistry. While specific industrial protocols may vary, a common and logical laboratory-scale approach involves the construction of the dihydroxy pyrazolopyrimidine core followed by a robust chlorination step.
The causality behind this strategy is clear: forming the fused ring system first from more accessible precursors provides a stable template. The subsequent chlorination is a highly effective and standard transformation for converting hydroxyl groups on heteroaromatic rings into chlorides, thereby activating the scaffold for further diversification.
Experimental Protocol: Synthesis of this compound
-
Step 1: Cyclization to form Pyrazolo[4,3-d]pyrimidine-5,7-diol.
-
A suitable aminopyrazole precursor, such as 4-amino-1H-pyrazole-3,5-dicarboxylic acid, is chosen.
-
This precursor is reacted with a cyclizing agent like urea.
-
The reaction mixture is heated at a high temperature (e.g., 200 °C) for several hours.[7] This thermal condensation drives the formation of the fused pyrimidine ring, resulting in the dihydroxy intermediate.
-
Upon cooling, the solid product is isolated, washed with an appropriate solvent like water or ethanol, and dried.
-
-
Step 2: Chlorination to this compound.
-
The dried Pyrazolo[4,3-d]pyrimidine-5,7-diol from Step 1 is suspended in phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and the solvent.[7]
-
A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction.
-
The mixture is heated to reflux (around 100-110 °C) for 3-5 hours, during which the hydroxyl groups are replaced by chlorine atoms.[7]
-
After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is cautiously quenched by pouring it onto crushed ice, leading to the precipitation of the crude product.
-
The solid is filtered, washed thoroughly with water to remove any residual acid, and then dried. Purification can be achieved via recrystallization or column chromatography.
-
Caption: General synthetic workflow for this compound.
Chemical Reactivity: The Art of Selective Functionalization
The synthetic utility of this compound is dominated by the reactivity of its two chlorine atoms towards nucleophilic aromatic substitution (SNA_r). The electron-withdrawing nature of the pyrimidine and pyrazole rings makes the C5 and C7 positions electron-deficient and thus highly susceptible to attack by nucleophiles.
A key principle exploited by medicinal chemists is the differential reactivity between these two positions. For the closely related pyrazolo[1,5-a]pyrimidine scaffold, the C7 position is known to be more reactive than the C5 position.[8] This selectivity allows for a controlled, stepwise approach to synthesis. One can first introduce a nucleophile at the C7 position under milder conditions, and then, using more forcing conditions or a more reactive nucleophile, substitute the chlorine at C5. This strategy is fundamental to building molecular complexity and exploring the structure-activity relationship (SAR) of a compound series.
Common Nucleophilic Substitution Reactions:
-
Amination: Reaction with primary or secondary amines (e.g., morpholine, piperidine, anilines) is one of the most common modifications, often used to introduce moieties that can form hydrogen bonds or occupy specific pockets in a biological target.[8]
-
Alkoxylation/Aryloxylation: Alcohols and phenols can displace the chlorides to form ethers, modulating properties like solubility and metabolism.
-
Thiolation: Thiols react to form thioethers, which can serve as key interaction points or metabolic soft spots.
-
Cross-Coupling Reactions: The chloro groups can also participate in palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of aryl, heteroaryl, or other carbon-based substituents.[8]
Caption: Stepwise nucleophilic substitution on the pyrazolopyrimidine core.
Applications in Drug Discovery and Development
The pyrazolopyrimidine scaffold is a validated and successful core in numerous approved drugs and clinical candidates.[2] this compound serves as a high-value starting point for accessing novel compounds within this chemical space.
-
Kinase Inhibitors: This scaffold is particularly prevalent in the design of ATP-competitive kinase inhibitors.[3][4] The pyrazolopyrimidine core mimics the adenine ring of ATP, allowing it to anchor within the kinase hinge region. The substituents introduced at the C5 and C7 positions then project into solvent-exposed regions and hydrophobic pockets, determining the compound's potency and selectivity for specific kinases (e.g., EGFR, PI3Kδ).[4][8]
-
Aryl Hydrocarbon Receptor (AhR) Antagonists: Derivatives have been investigated as antagonists of the Aryl Hydrocarbon Receptor, a transcription factor involved in immune regulation, with potential applications in cancer immunotherapy.[7]
-
Diversity-Oriented Synthesis: The predictable, stepwise reactivity of the dichloro-scaffold makes it ideal for diversity-oriented synthesis. By using a range of different nucleophiles (amines, alcohols, etc.) at the C7 and C5 positions, chemists can rapidly generate a large library of related but structurally distinct molecules for high-throughput screening against various biological targets.
Caption: Use of the dichloro-core to generate a diverse chemical library.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling of this compound is essential. The following guidelines are based on available Safety Data Sheets (SDS).[5][6]
-
Hazards: The compound is classified as harmful if swallowed (H302).[5] It may cause skin and eye irritation. Users should consult the full SDS before handling.[6][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood.
-
First Aid:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[10]
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[6]
-
On Skin: Wash off immediately with plenty of soap and water.[9]
-
In Eyes: Rinse cautiously with water for several minutes.[9]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]
Conclusion
This compound is far more than a simple chemical reagent; it is a strategic tool for innovation in pharmaceutical R&D. Its value lies in the combination of a biologically relevant core scaffold and two differentially reactive chlorine atoms. This unique feature set provides chemists with a reliable and versatile platform for the logical, structure-based design and synthesis of novel drug candidates. A thorough understanding of its synthesis, reactivity, and handling is crucial for any scientist aiming to leverage this powerful intermediate to its full potential in the quest for new medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Starting Materials for the Synthesis of 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine
Abstract
5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine is a critical heterocyclic scaffold and key intermediate in the synthesis of a multitude of pharmacologically active compounds, particularly kinase inhibitors. The strategic selection of starting materials is paramount, dictating the overall efficiency, scalability, and economic viability of the synthetic route. This guide provides an in-depth analysis of the principal synthetic pathways to this scaffold, focusing on the critical starting materials, the underlying chemical logic for their selection, and detailed, field-proven experimental protocols. The primary and most industrially relevant approach involves the construction of a pyrazolo[4,3-d]pyrimidine-5,7-dione core followed by a robust chlorination step. This document serves as a comprehensive resource for researchers, chemists, and process development professionals in the pharmaceutical and life sciences sectors.
Introduction: The Strategic Importance of the Pyrazolo[4,3-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold, an isomer of the naturally occurring purine base adenine, is a "privileged structure" in medicinal chemistry.[1][2] Its bioisosteric relationship with adenine allows it to function as a competitive inhibitor at the ATP-binding sites of various kinases, which are crucial regulators of cellular processes.[1][3] The specific isomer, this compound (a CAS Number 1196157-42-2), offers two reactive chlorine atoms at the 5- and 7-positions.[4] These sites are primed for selective nucleophilic substitution, enabling the facile introduction of diverse functional groups and the generation of extensive chemical libraries for drug discovery and optimization.
The efficiency of any synthetic campaign targeting derivatives of this scaffold is fundamentally dependent on the initial choice of starting materials. This guide will focus on the most prevalent and practical synthetic strategy, which can be logically divided into two core phases:
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Phase 1: Synthesis of the Core Heterocycle: Construction of the key intermediate, 1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione.
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Phase 2: Aromatic Chlorination: Conversion of the dione intermediate to the target 5,7-dichloro product.
The Primary Synthetic Pathway: From Aminopyrazole Carboxamide to Dichloro Scaffold
The most reliable and widely adopted route commences with a substituted aminopyrazole, which undergoes cyclization to form the fused pyrimidine ring, followed by chlorination. This method provides high yields and utilizes relatively accessible starting materials.
Diagram: Overall Synthetic Workflow
Caption: The two-phase synthesis of the target compound.
PART I: CORE STARTING MATERIALS & HETEROCYCLE FORMATION
The cornerstone of this synthesis is the formation of the di-hydroxy pyrazolopyrimidine intermediate. The selection of the initial pyrazole derivative is the first critical decision.
Key Starting Material: 4-Amino-1H-pyrazole-5-carboxamide
This molecule contains all the necessary atoms, correctly positioned, to form the fused pyrimidine ring. The amino group and the amide's nitrogen atom act as the two nucleophiles that will react with a one-carbon (C1) electrophile to close the six-membered ring.
-
Rationale for Selection:
-
Pre-organized Functionality: The ortho-positioning of the amine and carboxamide groups on the pyrazole ring is ideal for cyclization into a fused six-membered ring system.
-
Commercial Availability: While specialized, this and similar aminopyrazole derivatives are available from various chemical suppliers. For large-scale synthesis, routes to its own preparation are well-established.[5][6]
-
Reactivity: The nucleophilicity of the amino group is sufficient to initiate the reaction with common C1 synthons like urea or phosgene derivatives.
-
The C1 Synthon: Urea as a Practical Choice
To form the pyrimidine ring, a carbon atom that will become the C6 of the final scaffold is required. Urea is an excellent choice for this transformation.
-
Rationale for Selection:
-
Cost-Effectiveness & Safety: Urea is an inexpensive, stable, and non-toxic commodity chemical, making it ideal for large-scale industrial synthesis.
-
Dual Functionality: Upon heating, urea decomposes to generate isocyanic acid (HNCO) in situ. The pyrazole's amino group attacks the isocyanic acid, followed by an intramolecular cyclization and elimination of ammonia to form the stable dione structure.
-
Reaction Conditions: The reaction is typically performed by heating the two solid starting materials together at high temperatures (e.g., 190-200°C), often without a solvent.[7][8]
-
Detailed Experimental Protocol: Synthesis of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
This protocol is a representative procedure based on established literature.[8]
Materials:
-
5-Amino-1H-pyrazole-4-carboxamide
-
Urea (a significant molar excess, e.g., 10 equivalents, is often used)
Procedure:
-
Combine 5-amino-1H-pyrazole-4-carboxamide (1.0 eq) and urea (10.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet to vent ammonia.
-
Heat the mixture in an oil bath to 190°C. The solids will melt and react.
-
Maintain the temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature. The mixture will solidify.
-
Add water to the flask and heat to dissolve the excess urea and other water-soluble byproducts.
-
Cool the mixture in an ice bath. The desired product, being less soluble, will precipitate.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the off-white to white solid product.
PART II: CHLORINATION OF THE HETEROCYCLIC CORE
The second phase of the synthesis converts the stable, high-melting point dione intermediate into the reactive dichloro product, which is the versatile precursor for further derivatization.
Key Reagent: Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is the reagent of choice for converting the amide/lactam functionalities of the dione into chloro groups.
-
Mechanism and Rationale: The oxygen atoms of the carbonyl groups in the dione act as nucleophiles, attacking the electrophilic phosphorus atom of POCl₃. This forms a reactive intermediate which is then displaced by a chloride ion. Repeating this process at the second carbonyl site yields the final dichloro product. This is a standard and highly effective method for chlorinating such heterocyclic systems.[7][9][10]
-
Causality Behind Experimental Choices:
-
Excess Reagent: POCl₃ is often used both as the reagent and the solvent to drive the reaction to completion.
-
High Temperature: The reaction requires heating (reflux, ~105-110°C) to overcome the activation energy for the chlorination of the stable aromatic-like dione system.[8]
-
Catalysts (Optional): In some cases, a catalytic amount of a tertiary amine (like N,N-diisopropylethylamine) or dimethylformamide (DMF) can be added to accelerate the reaction, particularly for less reactive substrates.
-
Detailed Experimental Protocol: Synthesis of this compound
Safety Precaution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive POCl₃ and evolves HCl gas.
Materials:
-
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
Carefully add 1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (1.0 eq) to a flask charged with an excess of phosphorus oxychloride (e.g., 10-20 volumes).
-
Fit the flask with a reflux condenser equipped with a gas scrubber (e.g., a trap containing NaOH solution) to neutralize the HCl gas produced.
-
Heat the mixture to reflux (approximately 110°C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Critical Workup Step: Slowly and carefully quench the reaction by pouring the mixture onto crushed ice in a large beaker. This is a highly exothermic process and must be done with caution in a fume hood.
-
The product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete hydrolysis of excess POCl₃.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake extensively with water to remove inorganic salts.
-
Dry the product under vacuum to afford this compound.
Summary and Comparative Analysis
This synthetic route offers a robust and scalable method for producing the target compound.
| Parameter | Phase 1: Cyclization | Phase 2: Chlorination |
| Key Starting Materials | 4-Amino-1H-pyrazole-5-carboxamide, Urea | 1H-Pyrazolo[4,3-d]pyrimidine-5,7-dione, POCl₃ |
| Typical Yield | 70-85% | 60-75%[7] |
| Advantages | Inexpensive, safe, and readily available reagents. High-yielding reaction. | Well-established and reliable transformation. |
| Challenges/Considerations | High reaction temperature. Production of ammonia gas. | Use of corrosive and hazardous POCl₃. Highly exothermic quench. |
| Scalability | Highly scalable. | Scalable with appropriate engineering controls for safety. |
Conclusion
The synthesis of this compound is most effectively achieved through a two-step sequence starting from 4-amino-1H-pyrazole-5-carboxamide . The initial cyclocondensation with urea provides the stable 1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione intermediate. Subsequent chlorination with phosphorus oxychloride furnishes the target molecule. This pathway is favored due to the accessibility and low cost of the starting materials, the reliability of the chemical transformations, and its proven scalability. For any research or drug development program utilizing this scaffold, a thorough understanding of this synthetic route is essential for ensuring a consistent and efficient supply of this pivotal intermediate.
References
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. soc.chim.it [soc.chim.it]
- 7. researchgate.net [researchgate.net]
- 8. clausiuspress.com [clausiuspress.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to the Mechanism of Action of 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine Derivatives
Abstract
This technical guide provides an in-depth exploration of 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine, a pivotal heterocyclic scaffold in modern medicinal chemistry. While the core compound itself is primarily a versatile synthetic intermediate, its derivatives have demonstrated a remarkable breadth of biological activities, most notably as potent inhibitors of key cellular signaling pathways implicated in cancer and other diseases. This document will elucidate the core principles of its mechanism of action, focusing on the structure-activity relationships of its derivatives as kinase inhibitors, microtubule targeting agents, and modulators of other critical cellular targets. Detailed experimental protocols and quantitative data are provided to offer researchers and drug development professionals a comprehensive understanding of this important chemical entity.
Introduction: The Privileged Scaffold
The this compound core is a bioisostere of the purine ring system, particularly mimicking the adenine base of adenosine triphosphate (ATP). This structural similarity is the cornerstone of its utility in designing competitive inhibitors for a vast array of enzymes that utilize ATP as a substrate, most notably protein kinases. The two chlorine atoms at the 5 and 7 positions are highly reactive and serve as key handles for synthetic modification, allowing for the systematic exploration of chemical space to achieve desired potency and selectivity against specific molecular targets.
The versatility of this scaffold has led to the development of derivatives with a wide range of therapeutic applications, including oncology, inflammation, and hematology. This guide will delve into the specific mechanisms through which these derivatives exert their biological effects.
Synthetic Strategy: From Core to Candidate
The primary utility of this compound lies in its role as a starting material for the synthesis of more complex and biologically active molecules. The chlorine atoms at the 5 and 7 positions are susceptible to nucleophilic aromatic substitution, enabling the introduction of a wide variety of functional groups.
General Synthetic Workflow
The general approach to synthesizing derivatives from the 5,7-dichloro-pyrazolo[4,3-d]pyrimidine core involves a stepwise or one-pot reaction with nucleophiles, such as amines or alcohols. The differential reactivity of the C5 and C7 positions can often be exploited to achieve selective substitution.
Caption: General synthetic workflow for derivatization of the this compound core.
Exemplary Protocol: Synthesis of a Disubstituted Pyrazolo[4,3-d]pyrimidine Derivative
This protocol describes a general two-step synthesis for creating a disubstituted pyrazolo[4,3-d]pyrimidine derivative.
Step 1: Monosubstitution at the 7-position
-
To a solution of this compound (1.0 mmol) in a suitable solvent such as isopropanol, add a primary or secondary amine (1.1 mmol) and a base like diisopropylethylamine (DIPEA) (1.5 mmol).
-
Heat the reaction mixture under reflux or using microwave irradiation (e.g., at 130°C) for a specified time (typically 2-16 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting monosubstituted intermediate by column chromatography on silica gel.
Step 2: Substitution at the 5-position
-
Dissolve the purified monosubstituted intermediate (1.0 mmol) in a suitable solvent like dimethylformamide (DMF).
-
Add a second nucleophile, such as a substituted phenol (1.2 mmol), and a base like cesium carbonate (Cs₂CO₃) (1.5 mmol).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final disubstituted product by column chromatography or recrystallization.
Mechanisms of Action of Key Derivatives
The biological activity of pyrazolo[4,3-d]pyrimidine derivatives is dictated by the nature of the substituents introduced at the 5 and 7 positions. The following sections detail the mechanisms of action for the most prominent classes of these compounds.
Kinase Inhibition: Targeting the ATP-Binding Site
The most extensively studied application of pyrazolo[4,3-d]pyrimidine derivatives is in the realm of kinase inhibition. Protein kinases are crucial regulators of a multitude of cellular processes, and their dysregulation is a hallmark of cancer.[1] Derivatives of the pyrazolo[4,3-d]pyrimidine scaffold have been developed as potent inhibitors of several kinase families.
Mechanism: These compounds act as ATP-competitive inhibitors. The pyrazolo[4,3-d]pyrimidine core mimics the adenine ring of ATP, anchoring the molecule within the hydrophobic ATP-binding pocket of the kinase. The substituents at the 5 and 7 positions then extend into adjacent regions of the active site, forming specific interactions that determine the inhibitor's potency and selectivity for a particular kinase.
Caption: Simplified signaling pathway of a receptor tyrosine kinase and its inhibition by a pyrazolo[4,3-d]pyrimidine derivative.
Examples of Kinase Targets:
-
Cyclin-Dependent Kinases (CDKs): Certain 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines have been identified as potent inhibitors of CDK2 and CDK5.[2] By blocking the activity of these cell cycle regulators, these compounds can induce apoptosis in cancer cells.[2]
-
Epidermal Growth Factor Receptor (EGFR): Derivatives of the related pyrazolo[3,4-d]pyrimidine scaffold have shown significant inhibitory activity against both wild-type and mutant forms of EGFR, a key driver in many cancers.[3] The pyrazolo[3,4-d]pyrimidine moiety occupies the adenine-binding region of the EGFR tyrosine kinase domain.[4]
-
RAF Kinases: Bisarylureas based on a 1H-pyrazolo[3,4-d]pyrimidine scaffold have been developed as pan-RAF inhibitors, targeting a critical component of the MAPK signaling pathway.[5]
Quantitative Data: Kinase Inhibitory Activity
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 3,5,7-Trisubstituted pyrazolo[4,3-d]pyrimidines | CDK2 | Varies | [2] |
| 3,5,7-Trisubstituted pyrazolo[4,3-d]pyrimidines | CDK5 | Varies | [2] |
| 3,5,7-Trisubstituted pyrazolo[4,3-d]pyrimidines | Aurora A | Varies | [2] |
| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 12b) | EGFR (wild-type) | 16 | [3] |
| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 12b) | EGFR (T790M mutant) | 236 | [3] |
| Bisarylurea pyrazolo[3,4-d]pyrimidine (Compound 1a) | BRAFV600E | 120 | [5] |
Microtubule Targeting Agents
A distinct class of pyrazolo[4,3-d]pyrimidine derivatives functions as microtubule targeting agents (MTAs), disrupting the dynamics of the cytoskeleton, which is essential for cell division.
Mechanism: These compounds inhibit the polymerization of tubulin, the protein subunit of microtubules. This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Notably, some of these derivatives have shown efficacy against multidrug-resistant cancer cell lines.
One notable compound from this class exhibited potent antiproliferative effects with GI₅₀ values in the low to sub-nanomolar range against a panel of cancer cell lines.[1] This compound was also shown to be more effective than paclitaxel in a mouse xenograft model of breast cancer with βIII-tubulin overexpression, a known mechanism of resistance to taxane-based chemotherapy.[1]
Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD)
Derivatives of pyrazolo[4,3-d]pyrimidine have also been identified as inhibitors of HIF-PHD, an enzyme involved in the cellular response to hypoxia.
Mechanism: By inhibiting HIF-PHD, these compounds stabilize the alpha subunit of Hypoxia-Inducible Factor (HIF-α). This leads to the increased production of erythropoietin (EPO), a hormone that stimulates the production of red blood cells. This mechanism of action holds therapeutic potential for the treatment of anemia, particularly in patients with chronic kidney disease.[6][7]
Experimental Protocols: Characterizing Biological Activity
The following protocols are representative of the assays used to evaluate the mechanism of action of pyrazolo[4,3-d]pyrimidine derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed for a 384-well plate format and is suitable for high-throughput screening.
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 mM).
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, a DMSO-only control (vehicle control), and a known positive control inhibitor to the appropriate wells of a 384-well plate.
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, the target kinase enzyme (e.g., CDK2/Cyclin A), and the specific peptide substrate at optimized concentrations.
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate. Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells to serve as the 100% inhibition control.
-
Incubation: Gently mix the plate on a shaker and incubate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed in its linear range.
-
Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to all wells to stop the kinase reaction and generate a luminescent signal. Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.
-
Data Acquisition: Read the luminescence on a plate reader. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which represents the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Perspectives
This compound has proven to be a remarkably fruitful scaffold in the discovery of novel therapeutic agents. Its synthetic tractability and its ability to mimic the adenine core of ATP have enabled the development of a diverse range of inhibitors targeting key cellular pathways. The primary mechanism of action for the most prominent derivatives is the competitive inhibition of protein kinases, leading to the disruption of oncogenic signaling. However, the discovery of derivatives that act as microtubule targeting agents and HIF-PHD inhibitors highlights the versatility of this chemical core.
Future research in this area will likely focus on the development of next-generation inhibitors with improved selectivity to minimize off-target effects and enhance therapeutic efficacy. The exploration of novel substitutions at the 5 and 7 positions, guided by structure-based drug design, will continue to yield promising new drug candidates for a variety of diseases.
References
- 1. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors with Potent Anti-Proliferative Activities: Structure-Based Design, Synthesis, Biological Evaluation and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of a new series of COX-2-selective inhibitors: pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Manipulation of 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine: A Technical Guide to the Synthesis and Application of a Privileged Kinase Inhibitor Scaffold
Foreword: Unveiling the Potential of a Versatile Core
In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of heterocyclic scaffolds employed in this endeavor, the pyrazolo[4,3-d]pyrimidine core has emerged as a privileged structure. Its intrinsic ability to mimic the purine core of ATP allows for competitive binding to the hinge region of a vast array of kinases, making it a fertile ground for the development of targeted therapies. At the heart of this chemical versatility lies 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine, a key intermediate whose dichlorinated nature provides a reactive canvas for strategic functionalization. This guide offers an in-depth exploration of this core, from its fundamental synthesis to the nuanced development of its derivatives and their profound applications in cellular signaling and drug discovery. We will delve into the causality behind synthetic choices, the validation of experimental protocols, and the authoritative science that underpins the therapeutic promise of this remarkable scaffold.
The this compound Core: Synthesis and Reactivity
The journey to potent kinase inhibitors based on the pyrazolo[4,3-d]pyrimidine scaffold begins with the efficient and scalable synthesis of the 5,7-dichloro core. The strategic placement of two chlorine atoms at positions 5 and 7 is paramount, as they serve as excellent leaving groups for subsequent nucleophilic aromatic substitution reactions, enabling the introduction of a diverse array of functionalities to modulate potency, selectivity, and pharmacokinetic properties.
A robust and commonly employed synthetic route commences with the readily available 5-amino-1H-pyrazole-4-carboxamide. This approach involves a two-step sequence: cyclization to form the pyrazolo[4,3-d]pyrimidinone, followed by chlorination.
Synthetic Workflow: From Precursor to Core
Caption: Synthetic pathway to the this compound core.
Experimental Protocol: Synthesis of this compound
This protocol outlines a validated method for the laboratory-scale synthesis of the title compound.
Step 1: Synthesis of Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
-
In a round-bottom flask equipped with a reflux condenser, combine 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) and urea (10 equivalents).
-
Heat the mixture to 200°C with stirring. The reaction mixture will melt and then solidify as the reaction progresses.
-
Maintain the temperature for 4-6 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
Treat the solid residue with hot water and filter to collect the crude product.
-
Recrystallize the crude product from water or a suitable solvent system to afford pure pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione as a white solid.
Step 2: Synthesis of this compound
-
To a flask containing pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (1 equivalent), add phosphorus oxychloride (POCl₃, 10-15 equivalents)[1][2].
-
Heat the reaction mixture to 100°C and maintain for 3-5 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Strategic Derivatization: Unlocking Therapeutic Potential
The true power of the this compound scaffold lies in its susceptibility to selective nucleophilic substitution at the C5 and C7 positions. This allows for the systematic introduction of various chemical moieties to probe the ATP-binding sites of different kinases, thereby fine-tuning the inhibitory profile of the resulting derivatives.
The Rationale Behind Derivatization
The differential reactivity of the C5 and C7 chlorine atoms allows for a stepwise and controlled introduction of substituents. Typically, the C7 position is more susceptible to nucleophilic attack, enabling the initial introduction of a primary amine or other nucleophile. Subsequent substitution at the C5 position can then be achieved, often under more forcing conditions or with a different nucleophile. This stepwise approach is crucial for building molecular complexity and exploring structure-activity relationships (SAR).
A Representative Synthetic Scheme for Disubstituted Derivatives
Caption: General workflow for the synthesis of disubstituted pyrazolo[4,3-d]pyrimidines.
Applications in Kinase Inhibition: Targeting the Engines of Cellular Proliferation
Derivatives of this compound have demonstrated remarkable efficacy as inhibitors of a wide range of protein kinases implicated in cancer and other diseases. Their ability to act as ATP-competitive inhibitors makes them particularly attractive for targeting the conserved ATP-binding pocket of these enzymes.
Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle
CDKs are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle. Their aberrant activity is a hallmark of many cancers. Numerous pyrazolo[4,3-d]pyrimidine derivatives have been developed as potent CDK inhibitors.[3][4][5][6]
Src Family Kinases: Disrupting Oncogenic Signaling
The Src family of non-receptor tyrosine kinases are key regulators of cell proliferation, survival, and migration. Their overactivation is frequently observed in various cancers. The pyrazolo[4,3-d]pyrimidine scaffold has been successfully employed to generate potent Src inhibitors.[7][8][9][10][11]
Other Kinase Targets
Beyond CDKs and Src, derivatives of this versatile scaffold have shown inhibitory activity against a growing list of other important kinases, including:
-
Epidermal Growth Factor Receptor (EGFR)
-
Vascular Endothelial Growth Factor Receptor (VEGFR) [12]
-
Fms-like tyrosine kinase 3 (FLT3) [12]
Quantitative Data: A Snapshot of Inhibitory Potency
The following table summarizes the inhibitory activities (IC₅₀ values) of selected pyrazolo[4,3-d]pyrimidine and related pyrazolopyrimidine derivatives against various kinases.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Derivative A | CDK2/cyclin A2 | 57 | [3][4] |
| Derivative B | CDK2/cyclin A2 | 81 | [3][4] |
| Derivative C | CDK2/cyclin A2 | 119 | [3][4] |
| SI306 | Src | 7,200 - 11,200 | [9] |
| Compound 6e | Src | 5,600 | [7] |
| Compound 10c | Src | 5,100 | [7] |
| Compound 33 | FLT3 | <50 (cellular) | [12] |
| Compound 33 | VEGFR2 | <50 (cellular) | [12] |
Key Signaling Pathways Modulated by Pyrazolo[4,3-d]pyrimidine Derivatives
The therapeutic effects of pyrazolo[4,3-d]pyrimidine derivatives stem from their ability to modulate critical intracellular signaling pathways that govern cellular processes such as proliferation, survival, and inflammation.
The Src Kinase Signaling Pathway
Src kinases are central nodes in numerous signaling cascades. Their inhibition by pyrazolo[4,3-d]pyrimidine derivatives can disrupt multiple downstream pathways, leading to anti-proliferative and anti-metastatic effects.
Caption: Simplified Src kinase signaling pathway and the point of inhibition.
The TLR4 Signaling Pathway
Toll-like receptor 4 (TLR4) is a key component of the innate immune system. Its activation can lead to the production of pro-inflammatory cytokines. Some pyrazolo[4,3-d]pyrimidine derivatives have been shown to modulate this pathway, suggesting their potential as anti-inflammatory agents.
Caption: Overview of the MyD88-dependent TLR4 signaling pathway.
Experimental Protocols: A Guide to Biological Evaluation
The successful development of pyrazolo[4,3-d]pyrimidine derivatives as kinase inhibitors relies on robust and reproducible biological assays. The following protocol details a standard method for determining the in vitro inhibitory activity of these compounds.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, and high-throughput method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[13][14][15][16][17]
Materials:
-
Recombinant kinase (e.g., CDK2/cyclin A2, Src)
-
Kinase-specific substrate
-
ATP
-
Kinase buffer (specific to the kinase being assayed)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (pyrazolo[4,3-d]pyrimidine derivatives) dissolved in DMSO
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the following components in the specified order:
-
Kinase buffer
-
Test compound dilution or DMSO (for control wells)
-
Kinase and substrate mixture
-
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion: A Scaffold of Enduring Promise
The this compound core represents a powerful and versatile platform for the design and synthesis of potent and selective kinase inhibitors. Its strategic dichlorination allows for facile and diverse functionalization, enabling the exploration of a vast chemical space and the fine-tuning of biological activity. The derivatives of this scaffold have demonstrated significant therapeutic potential across a range of diseases, particularly in oncology, by effectively targeting key kinases that drive cellular proliferation and survival. As our understanding of kinase biology continues to expand, the pyrazolo[4,3-d]pyrimidine scaffold is poised to remain at the forefront of targeted drug discovery, offering a robust and adaptable framework for the development of the next generation of precision medicines.
References
- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 3,5,7-Substituted Pyrazolo[4,3- d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 8. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. researchgate.net [researchgate.net]
- 15. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 16. kinaselogistics.com [kinaselogistics.com]
- 17. promega.com [promega.com]
The Ascendant Role of 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine Analogs in Oncology: A Technical Guide for Drug Discovery
Introduction: The Pyrazolo[4,3-d]pyrimidine Scaffold as a Privileged Structure in Cancer Therapy
The landscape of cancer research is perpetually driven by the quest for novel molecular entities that can selectively target the intricate machinery of malignant cells. Within this pursuit, the pyrazolo[4,3-d]pyrimidine core has emerged as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity. This bicyclic heteroaromatic system, an isostere of purine, offers a versatile template for the design of potent inhibitors of key players in oncogenic signaling pathways. Its structural resemblance to adenine allows it to competitively bind to the ATP-binding sites of a multitude of enzymes, most notably protein kinases, which are frequently dysregulated in cancer.[1][2] The strategic placement of reactive chloro-substituents at the 5- and 7-positions of the 1H-pyrazolo[4,3-d]pyrimidine ring system provides a crucial synthetic handle for the facile introduction of diverse chemical moieties, enabling extensive structure-activity relationship (SAR) studies and the optimization of pharmacological properties. This guide will provide an in-depth technical exploration of 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine analogs, their synthesis, mechanisms of action, and their burgeoning potential in the development of next-generation cancer therapeutics.
Core Mechanism of Action: Targeting the Engines of Cancer Proliferation
The anticancer activity of this compound analogs is primarily attributed to their ability to function as potent inhibitors of various protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis. The dichloro-substitution pattern serves as a versatile anchor for derivatization, allowing for the generation of analogs with tailored selectivity towards specific kinase targets.
Cyclin-Dependent Kinase (CDK) Inhibition: Halting the Cell Cycle
A significant body of research has focused on the development of 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines as formidable inhibitors of cyclin-dependent kinases (CDKs).[3][4] CDKs are a family of serine/threonine kinases that, in complex with their cyclin regulatory partners, govern the progression of the cell cycle. Their aberrant activity is a hallmark of many cancers. Analogs derived from the 5,7-dichloro scaffold have demonstrated potent, nanomolar inhibitory activity against key CDKs, including CDK2, CDK5, and CDK9.[5]
The proposed mechanism involves the pyrazolo[4,3-d]pyrimidine core acting as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP. The substituents at the 3-, 5-, and 7-positions then project into distinct pockets of the ATP-binding site, dictating the compound's potency and selectivity. Inhibition of these CDKs leads to dephosphorylation of their substrates, such as the retinoblastoma protein (Rb) and RNA polymerase II, ultimately inducing cell cycle arrest and apoptosis.[3][4]
Interestingly, some of these analogs have been shown to possess a dual mechanism of action, acting not only as kinase inhibitors but also as "molecular glues." For instance, certain 3,5,7-substituted pyrazolo[4,3-d]pyrimidines can induce the proteasome-dependent degradation of cyclin K by promoting an interaction between CDK12 and the DDB1 E3 ubiquitin ligase complex.[3][4] This dual action of kinase inhibition and targeted protein degradation presents a compelling strategy for achieving profound and durable anti-cancer effects.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 3,5,7-Substituted Pyrazolo[4,3- d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine: A Technical Guide for Researchers
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the expected spectroscopic data for the heterocyclic compound 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a comprehensive, predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), supported by data from closely related analogs. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research setting.
Introduction to this compound
This compound is a purine analog with a pyrazolopyrimidine core structure. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules, including kinase inhibitors. The dichloro substitution pattern at the 5 and 7 positions provides reactive sites for further chemical modification, making it a valuable intermediate in the synthesis of more complex drug candidates. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound.
Compound Profile:
| Property | Value |
| Systematic Name | This compound |
| Molecular Formula | C₅H₂Cl₂N₄ |
| Molecular Weight | 189.00 g/mol |
| CAS Number | 1196157-42-2 |
| Appearance | Expected to be a solid |
Predicted Mass Spectrometry (MS) Data
Electron ionization mass spectrometry (EI-MS) of this compound is expected to yield a distinct molecular ion peak and characteristic fragmentation patterns dominated by the presence of two chlorine atoms.
Predicted Mass Spectrometry Data Summary:
| m/z (Predicted) | Ion Identity | Relative Abundance | Notes |
| 188, 190, 192 | [M]⁺ | High | The molecular ion peak will exhibit a characteristic isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio). |
| 153, 155 | [M-Cl]⁺ | Moderate | Loss of a single chlorine radical. |
| 126 | [M-Cl-HCN]⁺ | Moderate | Subsequent loss of hydrogen cyanide from the [M-Cl]⁺ fragment. |
| 99 | [M-Cl-2HCN]⁺ | Low | Further fragmentation involving the loss of a second molecule of hydrogen cyanide. |
Interpretation of the Predicted Mass Spectrum
The most telling feature in the mass spectrum of this compound will be the isotopic cluster of the molecular ion. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, the molecular ion will appear as a trio of peaks at m/z 188, 190, and 192, with relative intensities of approximately 9:6:1, respectively. This pattern is a definitive indicator of a molecule containing two chlorine atoms.
Fragmentation is likely initiated by the loss of a chlorine atom, a common fragmentation pathway for chlorinated compounds, to yield a fragment ion cluster around m/z 153 and 155. Further fragmentation of the heterocyclic core is expected, with the sequential loss of hydrogen cyanide (HCN) molecules being a characteristic breakdown pattern for pyrimidine and pyrazole rings.
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted EI-MS fragmentation of this compound.
Predicted Nuclear Magnetic Resonance (NMR) Data
The NMR spectra of this compound are expected to be relatively simple, reflecting the small number of unique protons and carbon atoms in the molecule. The predictions below are based on typical chemical shifts for pyrazolopyrimidine systems and the electronic effects of the chloro-substituents.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The ¹H NMR spectrum is predicted to show two main signals: a singlet for the proton on the pyrazole ring and a broad singlet for the N-H proton.
Predicted ¹H NMR Data Summary:
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| ~8.5-9.0 | Singlet (s) | 1H | C3-H |
| ~13.0-14.0 | Broad Singlet (br s) | 1H | N1-H |
The proton at the C3 position is expected to be significantly deshielded due to the aromatic nature of the heterocyclic system and the electron-withdrawing effects of the adjacent nitrogen atoms. The N-H proton of the pyrazole ring is expected to be a broad singlet at a downfield chemical shift, and its position can be concentration-dependent. This peak would disappear upon the addition of D₂O.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum is predicted to display five distinct signals corresponding to the five carbon atoms in the pyrazolopyrimidine core.
Predicted ¹³C NMR Data Summary:
| Chemical Shift (δ, ppm) (Predicted) | Assignment | Notes |
| ~155-160 | C7 | Attached to chlorine and two nitrogen atoms. |
| ~150-155 | C5 | Attached to chlorine and two nitrogen atoms. |
| ~145-150 | C3a | Bridgehead carbon. |
| ~130-135 | C3 | Carbon bearing the single proton. |
| ~110-115 | C7a | Bridgehead carbon. |
The carbons C5 and C7, being directly attached to the electronegative chlorine atoms, are expected to be the most downfield signals. The chemical shifts of the bridgehead carbons, C3a and C7a, are influenced by their position within the fused ring system. The C3 carbon, bonded to a hydrogen, is expected to be the most upfield of the carbon signals.
Experimental Protocols
For researchers synthesizing or working with this compound, the following are generalized protocols for acquiring high-quality NMR and MS data.
Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.
Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.
-
Data Acquisition:
-
Introduce the sample into the ion source, typically via a direct insertion probe for solid samples.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
Ensure the instrument is properly calibrated to guarantee accurate mass measurements.
-
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions. Pay close attention to the isotopic patterns for chlorine-containing fragments.
Caption: A generalized workflow for the spectroscopic characterization of a synthesized compound.
Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic profile of this compound. The provided information on expected NMR and MS data, along with standardized experimental protocols, serves as a valuable starting point for researchers and scientists in the field of drug discovery and development. While experimental verification is always the gold standard, this guide offers a robust framework for the initial identification and characterization of this important heterocyclic compound.
An In-Depth Technical Guide to Determining the Solubility of 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine
Foreword: The Criticality of Solubility Data in Drug Development
In the landscape of modern drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. The heterocyclic scaffold, 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine, represents a class of compounds with significant potential in medicinal chemistry. However, like many nitrogen-rich heterocyclic compounds, it is anticipated to exhibit poor aqueous solubility, a challenge that must be quantitatively understood and addressed from the earliest stages of research.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of this compound across a range of relevant solvents. This document moves beyond a simple recitation of protocols; it delves into the causality behind experimental design, offering a self-validating system for generating reliable and reproducible solubility data. Due to the current absence of extensive published solubility data for this specific molecule, this guide serves as a foundational methodology for its empirical determination.
Understanding the Molecule: Physicochemical Profile of this compound
A rational approach to solvent selection begins with a thorough understanding of the target molecule's intrinsic properties. While experimental data for this compound is scarce, we can leverage computational tools to predict key physicochemical parameters that govern its solubility behavior.
Table 1: Physicochemical Properties of this compound (CAS: 1196157-42-2)
| Property | Value (Predicted/Known) | Source/Method | Implication for Solubility |
| Molecular Formula | C₅H₂Cl₂N₄ | - | Indicates a nitrogen-rich heterocyclic structure. |
| Molecular Weight | 189.00 g/mol | [1] | Moderate molecular weight. |
| Predicted LogP | 1.5 - 2.5 | Computational | Suggests moderate lipophilicity and likely poor aqueous solubility. |
| Predicted pKa | Acidic: ~7.5, Basic: ~1.5 | Computational | Weakly acidic and very weakly basic; solubility may be pH-dependent. |
| Predicted Polar Surface Area (PSA) | ~60-70 Ų | Computational | A moderate PSA suggests that membrane permeability could be favorable if the compound can be solubilized. |
| Physical State | Solid | [2] | Crystalline solid nature will impact dissolution kinetics. |
Note: Predicted values are derived from standard computational algorithms and should be used as a guide for initial experimental design. The specific prediction tool used should always be cited in research documentation.
The predicted LogP value in the range of 1.5 to 2.5 indicates a compound that is moderately lipophilic. This characteristic, common in drug-like molecules, often correlates with poor solubility in aqueous media. The presence of both a weakly acidic proton (on the pyrazole ring) and weakly basic nitrogen atoms suggests that pH modification could be a viable strategy to enhance solubility, particularly in the physiological pH range.
Strategic Solvent Selection: A Multi-pronged Approach
The goal of a solubility screen is to identify solvents that can effectively solvate the compound, which is crucial for various applications from in vitro assays to formulation development. The selection of solvents should be systematic and cover a range of polarities and hydrogen bonding capabilities.
Rationale for Solvent Classes
-
Aqueous Buffers: Essential for determining solubility under physiologically relevant conditions. Phosphate-buffered saline (PBS) at pH 7.4 is a standard starting point. Given the predicted pKa, it is also advisable to test buffers at acidic (e.g., pH 2.0) and basic (e.g., pH 9.0) conditions to assess the impact of ionization on solubility.
-
Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN) are excellent at dissolving a wide range of organic compounds due to their large dipole moments. They are commonly used for preparing stock solutions for biological screening.
-
Polar Protic Solvents: Alcohols such as Methanol (MeOH), Ethanol (EtOH), and Isopropanol (IPA) can act as both hydrogen bond donors and acceptors, making them effective for many heterocyclic compounds.
-
Nonpolar Solvents: While less common for biological applications, understanding solubility in solvents like Toluene or Heptane can be valuable for synthesis, purification, and crystallization process development.
-
Co-solvent Systems: Mixtures of water with organic solvents (e.g., Ethanol/water, PEG 400/water) are often used in formulation development to enhance the solubility of poorly soluble drugs.[3]
Pre-experimental Considerations: Solid-State Characterization
The crystalline form (polymorphism) of a solid compound can significantly impact its solubility and dissolution rate. Before commencing solubility studies, it is crucial to characterize the solid form of the this compound being used.
-
X-Ray Powder Diffraction (XRPD): Provides a unique fingerprint of the crystalline lattice, allowing for the identification of the polymorph.
-
Differential Scanning Calorimetry (DSC): Determines the melting point and can reveal the presence of different polymorphic forms or solvates.
Ensuring that the same solid form is used across all experiments is critical for the consistency and comparability of results.
Experimental Protocols for Solubility Determination
Two primary methods are employed for solubility assessment: the thermodynamic (equilibrium) shake-flask method, which is considered the "gold standard," and the kinetic solubility assay, which is more suited for high-throughput screening.
Thermodynamic Solubility Determination: The Shake-Flask Method
This method measures the equilibrium solubility of a compound, representing the true saturation point of the most stable crystalline form.
Diagram 1: Workflow for Thermodynamic Solubility Determination
Caption: Thermodynamic solubility workflow via the shake-flask method.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.
-
Solvent Addition: Add a precise volume of the chosen solvent or buffer to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Allow the mixture to equilibrate for at least 24 to 48 hours. Visual inspection should confirm that solid material remains.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtering through a syringe filter (e.g., 0.22 µm PVDF). Care must be taken to avoid any solid carryover.
-
Quantification: Aspirate a known volume of the clear supernatant and dilute it with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve of the compound must be prepared in the same diluent.
-
Calculation: Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the thermodynamic solubility.
Kinetic Solubility Determination for High-Throughput Screening
This method measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is added to an aqueous buffer. It is a rapid method, ideal for early-stage discovery.
Diagram 2: Workflow for Kinetic Solubility Determination
Caption: Kinetic solubility workflow, suitable for HTS applications.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).
-
Plate Preparation: In a 96-well microplate, dispense the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer-containing wells. This is often done in a serial dilution manner to create a range of concentrations. The final DMSO concentration should typically be kept low (e.g., <1-2%) to minimize its effect on solubility.
-
Incubation: Mix the plate and incubate at a constant temperature for a defined period, typically 1 to 2 hours.
-
Precipitation Detection: Determine the concentration at which precipitation occurs. This can be done in several ways:
-
Nephelometry: Measure the light scattering caused by precipitated particles using a nephelometer.
-
Turbidimetry: Measure the absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm) to detect turbidity.
-
Direct UV/LC-MS: After incubation, filter the plate to remove any precipitate. The concentration of the compound remaining in the filtrate is then quantified by UV-Vis spectroscopy or LC-MS.
-
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a structured table for easy comparison and analysis.
Table 2: Solubility Data for this compound (Template)
| Solvent/Buffer System | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Observations |
| PBS, pH 7.4 | Thermodynamic | 25 | |||
| PBS, pH 7.4 | Kinetic | 25 | |||
| 0.01 M HCl, pH 2.0 | Thermodynamic | 25 | |||
| Borate Buffer, pH 9.0 | Thermodynamic | 25 | |||
| DMSO | Thermodynamic | 25 | |||
| Ethanol | Thermodynamic | 25 | |||
| Methanol | Thermodynamic | 25 | |||
| Acetonitrile | Thermodynamic | 25 | |||
| 20% PEG 400 in Water | Thermodynamic | 25 |
Interpretation of Results:
-
A significant difference between kinetic and thermodynamic solubility values is common. Kinetic solubility is often higher due to the formation of a supersaturated solution before precipitation occurs.
-
Comparing solubility across different pH values will confirm if the compound's ionizable groups can be leveraged to improve aqueous solubility.
-
High solubility in solvents like DMSO and ethanol is expected and validates their use for preparing concentrated stock solutions for in vitro assays.
Conclusion: A Pathway to Informed Development
The systematic determination of the solubility of this compound is a foundational step in its journey from a promising chemical entity to a potential therapeutic agent. By employing the robust, validated protocols outlined in this guide, researchers can generate high-quality, reliable data. This information is not merely a set of numbers; it provides critical insights that will guide formulation strategies, ensure the validity of biological data, and ultimately, de-risk the drug development process. Adherence to these principles of scientific integrity and methodological rigor will pave the way for the successful advancement of this and other challenging molecules.
References
The Privileged Scaffold: Unlocking the Therapeutic Potential of 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine
A Senior Application Scientist's Guide to Potential Therapeutic Targets and Drug Discovery Workflows
Authored by: Gemini AI
Abstract
The 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine core is a synthetically versatile and privileged scaffold in medicinal chemistry, serving as a foundational building block for a diverse array of potent and selective therapeutic agents. Its structural resemblance to the endogenous purine nucleus allows it to effectively interact with a multitude of biological targets, particularly within the vast and therapeutically significant kinase family. This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound derivatives. We will delve into the key signaling pathways implicated, detail robust experimental protocols for target validation and compound characterization, and provide a forward-looking perspective on the untapped potential of this remarkable scaffold. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery and advancement of novel therapeutics.
Introduction: The Pyrazolo[4,3-d]pyrimidine Scaffold - A Cornerstone of Modern Drug Discovery
The pyrazolo[4,3-d]pyrimidine nucleus is a bicyclic heteroaromatic system that has garnered significant attention in the field of medicinal chemistry due to its remarkable biological activity. As a bioisostere of adenine, a fundamental component of ATP, this scaffold is predisposed to interact with the ATP-binding sites of numerous enzymes, most notably protein kinases.[1][2] The inherent modularity of the this compound starting material, with its two reactive chlorine atoms, provides a facile entry point for the synthesis of diverse compound libraries, enabling extensive structure-activity relationship (SAR) studies.[3] This guide will illuminate the most promising therapeutic avenues for derivatives of this scaffold, with a primary focus on oncology, inflammation, and neurodegenerative disorders.
Key Therapeutic Target Families
The versatility of the pyrazolo[4,3-d]pyrimidine scaffold has led to the development of inhibitors for a wide range of protein families. The following sections will detail the most prominent and promising of these targets.
Protein Kinases: The Predominant Target Landscape
Protein kinases are crucial regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The pyrazolo[4,3-d]pyrimidine scaffold has proven to be an exceptional platform for the development of potent and selective kinase inhibitors.[5]
CDKs are a family of serine/threonine kinases that govern the progression of the cell cycle. Their aberrant activity is a common feature of cancer cells, making them attractive therapeutic targets.[6] Derivatives of the related pyrazolo[3,4-d]pyrimidine scaffold have demonstrated potent inhibitory activity against CDK2, leading to cell cycle arrest and apoptosis in cancer cell lines.[2][7] The structural similarities suggest that the this compound core can be similarly exploited to develop novel CDK inhibitors.
Experimental Protocol: In Vitro CDK2 Kinase Assay
A detailed protocol for assessing the inhibitory activity of novel compounds against CDK2/Cyclin A2.
| Step | Procedure | Rationale |
| 1 | Reagent Preparation | Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), recombinant human CDK2/Cyclin A2 enzyme, substrate (e.g., Histone H1), and ATP. |
| 2 | Compound Dilution | Prepare a serial dilution of the test compound in DMSO. |
| 3 | Assay Reaction | In a 96-well plate, add the test compound, CDK2/Cyclin A2 enzyme, and substrate. Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30 minutes). |
| 4 | Detection | Stop the reaction and quantify the phosphorylated substrate. This can be achieved using various methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP formation, or by using a phosphospecific antibody in an ELISA format. |
| 5 | Data Analysis | Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve. |
Tyrosine kinases, such as Src, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Epidermal Growth Factor Receptor (EGFR), are critical mediators of signaling pathways that control cell growth, proliferation, and angiogenesis.[3][8]
-
Src Kinase: Pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit Src phosphorylation, leading to reduced growth of medulloblastoma cells.[9]
-
VEGFR2 and FLT3: Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives have led to the discovery of multi-kinase inhibitors that potently inhibit both FLT3 and VEGFR2, demonstrating efficacy in acute myeloid leukemia models.[8][10]
-
EGFR: The 1H-pyrazolo[3,4-d]pyrimidine scaffold has been successfully utilized to develop inhibitors of both wild-type and mutant forms of EGFR, a key target in non-small cell lung cancer.[3][11]
Signaling Pathway: EGFR and Downstream Effectors
Caption: EGFR signaling pathway and the point of intervention for pyrazolo[4,3-d]pyrimidine inhibitors.
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[12] 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives have been identified as potent mTOR inhibitors, inducing apoptosis in cancer cells.[12]
Microtubule Targeting Agents
Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport. Disrupting microtubule dynamics is a clinically validated anticancer strategy. Novel N1-methyl pyrazolo[4,3-d]pyrimidines have been developed as inhibitors of tubulin polymerization, acting at the colchicine binding site.[13] These compounds have demonstrated potent antiproliferative activity and the ability to overcome multidrug resistance.[13]
Experimental Workflow: Tubulin Polymerization Assay
Caption: A simplified workflow for a tubulin polymerization assay.
Adenosine Receptors
Adenosine receptors are a class of G protein-coupled receptors that are involved in a variety of physiological processes. Pyrazolo[4,3-d]pyrimidin-7-ones have been identified as adenosine A1 receptor antagonists, highlighting the potential for this scaffold in neurological and cardiovascular diseases.[14]
Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD)
HIF-PHD is an enzyme that plays a crucial role in the cellular response to hypoxia. Inhibition of HIF-PHD can lead to the stabilization of HIF-α and the subsequent upregulation of erythropoietin, making it a target for the treatment of anemia. Pyrazolo[4,3-d]pyrimidine derivatives have been developed as novel HIF-PHD inhibitors.[15]
Future Directions and Untapped Potential
While significant progress has been made in exploring the therapeutic potential of the pyrazolo[4,3-d]pyrimidine scaffold, several exciting avenues remain to be explored. The development of highly selective inhibitors for specific kinase isoforms, the exploration of novel target classes beyond kinases, and the application of this scaffold in emerging therapeutic areas such as immunotherapy and neuroinflammation represent fertile ground for future research. The continued application of advanced medicinal chemistry strategies, including structure-based drug design and combinatorial chemistry, will undoubtedly unlock the full potential of this privileged scaffold.
Conclusion
The this compound core represents a highly valuable and versatile starting point for the development of novel therapeutics. Its proven ability to generate potent inhibitors of a wide range of clinically relevant targets, particularly protein kinases, underscores its importance in modern drug discovery. The insights and protocols provided in this guide are intended to empower researchers to effectively harness the potential of this remarkable scaffold in their quest for the next generation of life-saving medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Suzuki Coupling: Synthesis of Functionalized 5,7-Diaryl-1H-pyrazolo[4,3-d]pyrimidines
An Application Guide for Researchers
Abstract
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, particularly in oncology and kinase inhibition.[1][2][3] The Suzuki-Miyaura cross-coupling reaction represents a cornerstone of modern synthetic chemistry, offering a powerful and versatile methodology for constructing carbon-carbon bonds.[4][5][6][7] This application note provides a comprehensive, field-proven protocol for the selective functionalization of 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine via a palladium-catalyzed Suzuki coupling. We delve into the mechanistic underpinnings, offer a detailed step-by-step experimental workflow, present data for reaction optimization, and provide a troubleshooting guide to empower researchers in drug discovery and medicinal chemistry to efficiently synthesize libraries of novel pyrazolo[4,3-d]pyrimidine derivatives.
Introduction: The Scientific Rationale
The convergence of a high-value biological scaffold and a robust synthetic transformation is a focal point of drug discovery. The pyrazolo[4,3-d]pyrimidine core is one such scaffold, and its derivatization is of significant interest. The electron-deficient nature of the pyrimidine ring system makes its halogenated precursors, like this compound, excellent substrates for palladium-catalyzed cross-coupling reactions.[8][9]
The Suzuki-Miyaura coupling is particularly advantageous due to the commercial availability of a vast array of boronic acids and esters, the relatively mild reaction conditions, and the high tolerance for various functional groups.[10] This protocol leverages the benefits of microwave-assisted synthesis, which dramatically reduces reaction times from hours to minutes, often leading to cleaner reactions and improved yields.[8][11]
A key consideration for dihalogenated substrates is regioselectivity. In dichloropyrimidines, the chlorine atom at the C4 position (analogous to C7 in the pyrazolo[4,3-d]pyrimidine system) is generally more susceptible to oxidative addition by palladium than the C2 position (analogous to C5).[8][12] This intrinsic difference in reactivity allows for a sequential, controlled introduction of different aryl or heteroaryl groups, enabling the creation of complex and diverse molecular architectures from a single starting material.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined palladium catalytic cycle. Understanding these fundamental steps is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the pyrazolopyrimidine, forming a Pd(II) complex. This is often the rate-limiting step and is facilitated by electron-deficient substrates.[13]
-
Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[7][14]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][14]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Microwave-Assisted Synthesis
This protocol outlines a general procedure for the regioselective mono-arylation at the C7 position, which is typically more reactive. For di-substitution, the stoichiometry of the boronic acid and base should be increased accordingly (≥2.2 equivalents), and reaction times may need to be extended.
Materials and Equipment
-
Substrate: this compound
-
Coupling Partner: Aryl or heteroaryl boronic acid (or pinacol ester)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-5 mol%)
-
Base: Potassium carbonate (K₂CO₃) (3 equivalents)
-
Solvent: Degassed 1,4-Dioxane and Water (4:1 v/v)
-
Equipment: 10 mL microwave reactor vial with a magnetic stir bar, microwave synthesizer, analytical balance, Schlenk line (or nitrogen/argon balloon), TLC plates, standard laboratory glassware.
-
Work-up Reagents: Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄), Celite®.
-
Purification: Silica gel for column chromatography.
Step-by-Step Procedure
-
Vial Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (0.1 g, 0.53 mmol, 1.0 equiv).
-
Reagent Addition: Add the desired arylboronic acid (0.58 mmol, 1.1 equiv) and potassium carbonate (0.22 g, 1.59 mmol, 3.0 equiv).
-
Catalyst Addition: In a separate weighing boat, measure the palladium catalyst, Pd(PPh₃)₄ (0.031 g, 0.0265 mmol, 5 mol%), and add it to the vial.
-
Solvent Addition: Add 5 mL of the degassed solvent mixture (4 mL 1,4-dioxane, 1 mL water).
-
Inert Atmosphere: Briefly purge the vial headspace with argon or nitrogen and securely seal it with the cap. Causality: This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Microwave Irradiation: Place the vial into the microwave reactor. Irradiate the mixture at 120 °C for 20-40 minutes with stirring. Rationale: Microwave heating provides rapid and uniform energy transfer, accelerating the reaction rate significantly.[8][11]
-
Reaction Monitoring: After cooling to room temperature, spot a small aliquot of the reaction mixture on a TLC plate to check for the consumption of the starting material.
-
Work-up - Catalyst Removal: Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a short plug of Celite® to remove the palladium catalyst.[15][16] Wash the pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL). Purpose: This removes the inorganic base and other water-soluble impurities.
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Data Presentation: Optimization of Reaction Parameters
The success of a Suzuki coupling is highly dependent on the interplay of several factors. The following table summarizes key parameters and provides starting points for optimization based on established literature for similar heterocyclic systems.[8][11][17][18]
| Parameter | Condition / Reagent | Rationale & Expert Insight | Reference(s) |
| Palladium Catalyst | Pd(PPh₃)₄ | A reliable, general-purpose Pd(0) catalyst. Excellent starting point. | [8][17] |
| PdCl₂(dppf) | Often effective for more challenging couplings; the dppf ligand is robust. | [19] | |
| Pd(OAc)₂ + Ligand | Requires in-situ reduction to Pd(0). Allows for ligand screening (e.g., SPhos, XPhos) which can be crucial for unreactive substrates. | [20] | |
| Base | K₂CO₃ | A moderately strong, inexpensive base. Effective in aqueous/organic mixtures. | [8][12] |
| Cs₂CO₃ | More soluble and often more effective than K₂CO₃, particularly for less reactive chlorides. | [18] | |
| K₃PO₄ | A strong, non-nucleophilic base often used under anhydrous conditions, which can be beneficial when protodeboronation is an issue. | [17][20] | |
| Solvent System | 1,4-Dioxane / H₂O | A classic, highly effective solvent system for Suzuki couplings. | [11][18] |
| Toluene / EtOH / H₂O | An alternative protic/aprotic mixture that can enhance reactivity. | [12] | |
| 2-MeTHF / H₂O | A greener, safer alternative to dioxane. | [21] | |
| Boron Source | Boronic Acid | Most common, but can be prone to decomposition or protodeboronation. | [10] |
| Boronic Pinacol Ester | More stable and robust than the corresponding acids, often used for substrates that are difficult to purify or handle. | [10][22] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvent.3. Base is not strong enough.4. Poor solubility of reactants. | 1. Use a fresh bottle of catalyst or a pre-catalyst. Ensure a proper inert atmosphere.2. Degas solvent thoroughly with Ar/N₂ for at least 30 minutes.3. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃).4. Screen alternative solvent systems to improve solubility. Increase stirring rate.[21] |
| Protodeboronation | 1. Presence of excess water or protic sources.2. Boronic acid is electron-deficient and unstable.3. Reaction temperature is too high or time is too long. | 1. Use anhydrous conditions with a base like K₃PO₄.[17]2. Switch to the corresponding boronic pinacol ester.[10]3. Reduce reaction temperature and monitor carefully for product formation, stopping the reaction upon completion. |
| Di-substituted Product | Stoichiometry of boronic acid is too high, or reaction is run for too long. | Use a slight excess of the 5,7-dichloro substrate (1.1-1.2 equiv) relative to the boronic acid to favor mono-substitution. Monitor the reaction closely and stop it once the mono-substituted product is maximized. |
| Difficulty in Purification | 1. Product is very polar/hydrophilic.2. Residual palladium catalyst co-elutes with the product. | 1. Skip the aqueous extraction; filter through Celite, evaporate the solvent, and load the crude material directly onto the column.[15]2. Ensure the Celite filtration step is performed carefully. Consider using a metal scavenger resin if problems persist. |
References
- 1. Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. books.rsc.org [books.rsc.org]
- 21. reddit.com [reddit.com]
- 22. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives | MDPI [mdpi.com]
Application Notes and Protocols: Leveraging 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine for Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of the Pyrazolo[4,3-d]pyrimidine Scaffold
The 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine core represents a cornerstone scaffold in modern medicinal chemistry, particularly in the pursuit of novel kinase inhibitors. Its significance lies in its structural mimicry of adenine, the purine base of ATP.[1][2] This bioisosteric relationship allows pyrazolo[4,3-d]pyrimidine derivatives to effectively compete with ATP for binding within the kinase active site, providing a robust starting point for the development of potent and selective inhibitors.[1][3]
Kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates.[4][5] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[4][6] The pyrazolo[4,3-d]pyrimidine scaffold has proven to be exceptionally "privileged," leading to the development of numerous clinical candidates and approved drugs, such as the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib.[1][2]
These application notes provide a comprehensive guide for utilizing this compound as a foundational tool compound in kinase inhibition assays. We will delve into the principles of widely used assay formats, provide detailed experimental protocols, and discuss the rationale behind key experimental choices to ensure the generation of high-quality, reproducible data.
Understanding the Mechanism: ATP-Competitive Inhibition
The primary mechanism of action for inhibitors derived from the pyrazolo[4,3-d]pyrimidine scaffold is competitive inhibition with respect to ATP.[7] The fused pyrazole and pyrimidine ring system mimics the adenine ring of ATP, enabling it to form key hydrogen bonds with the "hinge region" of the kinase domain, a critical interaction for ATP binding.[1] The dichloro substitutions at the 5 and 7 positions of the core provide reactive handles for synthetic elaboration, allowing medicinal chemists to introduce various functional groups to enhance potency and selectivity for specific kinase targets.
Figure 1: ATP-Competitive Inhibition Mechanism.
Choosing the Right Assay: A Comparative Overview
The selection of an appropriate assay technology is a critical first step in characterizing the inhibitory potential of this compound and its derivatives.[8] The choice depends on factors such as throughput requirements, sensitivity, cost, and the specific kinase of interest.[9]
| Assay Technology | Principle | Advantages | Considerations |
| Luminescence-Based (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal.[10] | High sensitivity, broad dynamic range, resistant to compound interference. | Multi-step process, potential for enzyme inhibition in detection steps. |
| Fluorescence Polarization (FP) | Measures the change in rotational mobility of a fluorescently labeled tracer that binds to a phosphospecific antibody.[5][9] | Homogeneous (no-wash) format, suitable for HTS. | Requires specific antibodies and fluorescent tracers, potential for light scattering interference. |
| Time-Resolved FRET (TR-FRET) | Measures the transfer of energy between a donor and an acceptor fluorophore brought into proximity by a binding event (e.g., antibody to phosphorylated substrate).[9][11] | Homogeneous format, reduced background fluorescence, high sensitivity. | Requires specific labeled reagents, potential for compound autofluorescence interference. |
| AlphaScreen® | A bead-based assay where excitation of a donor bead generates singlet oxygen, which diffuses to an acceptor bead, producing a chemiluminescent signal when in proximity.[8] | High sensitivity, robust, can be used for various target classes. | Sensitive to light and oxygen, potential for compound interference. |
| Radiometric (e.g., ³²P or ³³P) | Measures the direct transfer of a radiolabeled phosphate from ATP to a substrate.[5][11] | Considered the "gold standard" for direct measurement of enzymatic activity.[11] | Requires handling of radioactive materials, low throughput, costly disposal. |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for assessing the inhibitory activity of this compound using a luminescence-based kinase assay, which offers a robust and widely applicable method.
Protocol 1: Determination of IC₅₀ using the ADP-Glo™ Kinase Assay
This protocol is designed to determine the concentration of an inhibitor that reduces kinase activity by 50% (IC₅₀).
Materials:
-
This compound
-
Target Kinase (e.g., Src, CDK2)
-
Kinase-specific substrate (peptide or protein)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
Further dilute the DMSO serial dilutions into the kinase buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted compound or vehicle (DMSO in kinase buffer) to the wells of the assay plate.
-
Add 10 µL of a solution containing the kinase and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (the concentration should be at or near the Kₘ for ATP for the specific kinase).
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Following incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction.[10]
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Figure 2: Workflow for IC₅₀ Determination.
Expert Insights for Robust and Trustworthy Data
-
Causality in Reagent Concentrations: The concentration of ATP used in the assay is a critical parameter. For ATP-competitive inhibitors, the apparent IC₅₀ value will increase with increasing ATP concentration. Therefore, it is standard practice to perform assays at an ATP concentration equal to or near the Michaelis constant (Kₘ) for the specific kinase. This ensures a fair comparison of inhibitor potencies.
-
Self-Validating Systems: Every assay plate should include appropriate controls to ensure data integrity.
-
No-Enzyme Control: Contains all reaction components except the kinase. This defines the background signal (100% inhibition).
-
Vehicle Control (0% Inhibition): Contains all reaction components, including the kinase and the same concentration of DMSO as the test compounds. This defines the maximum signal.
-
Reference Inhibitor Control: A known inhibitor for the target kinase should be run in parallel to validate the assay performance on that day.
-
-
DMSO Tolerance: The kinase activity can be sensitive to the concentration of DMSO. It is crucial to determine the DMSO tolerance of your kinase and maintain a consistent final DMSO concentration across all wells.
Illustrative Data and Application
While this compound serves as an excellent starting scaffold, its derivatives have shown potent inhibitory activity against a range of kinases. The table below presents a compilation of IC₅₀ values for various pyrazolo[4,3-d]pyrimidine derivatives from the literature, illustrating the potential of this scaffold.
| Kinase Target | Derivative | Reported IC₅₀ (nM) | Reference |
| CDK2/cyclin A2 | Compound 14 (thioglycoside derivative) | 57 | [12][13] |
| BTK | Ibrutinib | Potent and selective | [1] |
| PI3Kα | Compound 50 | 2.6 | [1] |
| EGFRʷᵗ | Compound 12b | 16 | [14] |
| PKD | 1-NA-PP1 | ~100 | [7] |
Signaling Pathway Context: Targeting BTK in B-Cell Cancers
The clinical success of ibrutinib highlights the therapeutic potential of pyrazolo[4,3-d]pyrimidine-based inhibitors. Ibrutinib targets Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of this pathway is implicated in various B-cell malignancies.
Figure 3: Inhibition of the BCR Pathway by a Pyrazolo[4,3-d]pyrimidine.
Conclusion
This compound is a versatile and valuable scaffold for the discovery and development of novel kinase inhibitors. Its ability to mimic ATP binding provides a strong foundation for generating potent and selective compounds. By employing robust and well-validated biochemical assays, such as the luminescence-based methods detailed here, researchers can effectively characterize the inhibitory properties of this compound and its derivatives, paving the way for new therapeutic advancements.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazolopyrimidine inhibitors of protein kinase d as potent anticancer agents for prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. [PDF] Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations | Semantic Scholar [semanticscholar.org]
- 14. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine Derivatives: A Detailed Guide for Medicinal Chemists
The 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine scaffold is a critical building block in medicinal chemistry, serving as a versatile precursor for a wide range of biologically active molecules. Its structural resemblance to endogenous purines allows for interaction with various enzymatic targets, particularly kinases, making it a "privileged" scaffold in drug discovery. The presence of two reactive chlorine atoms at the 5- and 7-positions provides convenient handles for introducing molecular diversity through nucleophilic aromatic substitution and cross-coupling reactions. This guide offers a comprehensive overview of the synthesis of the core scaffold and its subsequent derivatization, providing detailed protocols and insights into the underlying chemical principles.
Part 1: Synthesis of the this compound Core
The synthesis of the this compound core is typically achieved through a two-step sequence involving the initial formation of the pyrazolo[4,3-d]pyrimidine ring system, followed by a chlorination reaction.
Step 1: Cyclization to form 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
The foundational step is the construction of the heterocyclic core. This is commonly achieved through the condensation of a suitably substituted pyrazole with a malonic acid derivative or urea. A representative protocol starts from 4-amino-1H-pyrazole-5-carboxamide.
Protocol 1: Synthesis of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
This protocol details the cyclization of 4-amino-1H-pyrazole-5-carboxamide with urea to form the dihydroxy pyrazolopyrimidine intermediate.
Materials:
-
4-Amino-1H-pyrazole-5-carboxamide
-
Urea
-
High-boiling point solvent (e.g., diphenyl ether) or neat reaction conditions
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-amino-1H-pyrazole-5-carboxamide (1 equivalent) and a significant excess of urea (e.g., 10 equivalents).
-
Heat the mixture to a high temperature (typically 190-200 °C) with stirring. The reaction can be performed neat or in a high-boiling solvent.
-
Maintain the reaction at this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Treat the resulting solid with a hot aqueous solution of sodium hydroxide to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the desired product, 1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione.
-
Collect the precipitate by filtration, wash with cold water and then with ethanol, and dry under vacuum.
Causality: The high temperature facilitates the cyclocondensation reaction between the amino and carboxamide functionalities of the pyrazole with urea, leading to the formation of the pyrimidine ring. The use of excess urea drives the reaction to completion.
Step 2: Chlorination of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
The dihydroxy intermediate is then converted to the dichloro scaffold using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Protocol 2: Synthesis of this compound
This protocol describes the chlorination of the dihydroxy intermediate to yield the target dichloro scaffold.[1]
Materials:
-
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline or other tertiary amine base (optional, as a catalyst)
-
Toluene or other inert solvent
-
Ice water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of 1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (1 equivalent) in an excess of phosphorus oxychloride (e.g., 10-20 equivalents), add a catalytic amount of N,N-dimethylaniline.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-5 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Slowly and cautiously pour the cooled reaction residue onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality: Phosphorus oxychloride acts as both the solvent and the chlorinating agent, converting the hydroxyl groups of the pyrimidine ring into reactive chloro groups. The addition of a tertiary amine can catalyze the reaction. A solvent-free approach using equimolar POCl₃ at high temperatures in a sealed reactor has also been reported as a greener alternative for similar substrates.[2]
Part 2: Derivatization of the this compound Core
The two chlorine atoms on the pyrazolopyrimidine core exhibit different reactivities, allowing for selective functionalization. The C7-chloro group is generally more susceptible to nucleophilic attack than the C5-chloro group. This differential reactivity is a key feature for the strategic synthesis of diverse derivatives.
A. Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful method for introducing a variety of functionalities, particularly amines, onto the pyrazolopyrimidine scaffold.
Protocol 3: Selective Mono-amination at the C7-position
This protocol provides a general procedure for the selective reaction of an amine at the more reactive C7 position.
Materials:
-
This compound
-
Primary or secondary amine (1 equivalent)
-
Aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF)
-
Tertiary amine base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equivalents)
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine (1 equivalent) followed by the tertiary amine base (1.1 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-12 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the solvent and wash with saturated ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 7-amino-5-chloro-1H-pyrazolo[4,3-d]pyrimidine derivative.
Causality: The electron-withdrawing nature of the pyrimidine ring and the pyrazole ring activates the chlorine atoms towards nucleophilic attack. The greater reactivity of the C7 position is attributed to electronic and steric factors. The tertiary amine base is used to neutralize the HCl generated during the reaction.
B. Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups at the chloro-positions.
Protocol 4: Suzuki-Miyaura Coupling at the C7-position
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction, which can be adapted for either mono- or di-substitution depending on the stoichiometry of the reagents.
Materials:
-
This compound or 7-amino-5-chloro-1H-pyrazolo[4,3-d]pyrimidine derivative
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1-1.5 equivalents for mono-substitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, DME/water, Toluene/ethanol/water)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask or microwave vial, combine the chloro-substituted pyrazolo[4,3-d]pyrimidine (1 equivalent), the boronic acid derivative (1.1-1.5 equivalents), the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for 4-24 hours. Microwave irradiation can often significantly reduce the reaction time.[3][4]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Causality: The palladium catalyst facilitates a catalytic cycle involving oxidative addition, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be substrate-dependent.[5]
Part 3: Data Presentation and Visualization
Table 1: Summary of Reaction Conditions and Expected Yields
| Step | Reaction Type | Key Reagents | Typical Solvents | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Cyclization | 4-Amino-1H-pyrazole-5-carboxamide, Urea | Neat or Diphenyl ether | 190-200 | 2-4 | 70-85 |
| 2 | Chlorination | 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, POCl₃ | POCl₃ | 110 | 3-5 | 60-75 |
| 3 | Mono-amination (C7) | This compound, Amine, TEA | DCM, THF, or DMF | 25-60 | 2-12 | 50-90 |
| 4 | Suzuki Coupling (C7) | This compound, Boronic Acid, Pd Catalyst, Base | 1,4-Dioxane/Water | 80-120 | 4-24 | 40-85 |
Experimental Workflow Visualization
Caption: Synthetic pathway for this compound and its derivatization.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Caption: General mechanism for the SNAr reaction at the C7 position.
References
- 1. clausiuspress.com [clausiuspress.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Mastering the Purification of 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine: A Guide for Medicinal Chemists
Introduction: The Critical Role of Purity for a Privileged Scaffold
5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound of significant interest in drug discovery. As a derivative of the pyrazolopyrimidine scaffold, which is a bioisostere of adenine, it serves as a crucial starting material for the synthesis of a wide range of kinase inhibitors and other targeted therapeutics.[1][2] The dichloro substitution at the 5- and 7-positions provides two reactive sites for subsequent nucleophilic substitution reactions, enabling the generation of diverse chemical libraries for screening and lead optimization.[3][4]
Given its role as a key building block, the purity of this compound is paramount. Impurities, such as unreacted starting materials, partially chlorinated intermediates, or degradation products, can lead to the formation of unwanted side products, complicate reaction monitoring and product characterization, and ultimately yield unreliable biological data. This guide provides a comprehensive overview of robust purification techniques tailored for this important synthetic intermediate, drawing upon established methods for related heterocyclic compounds. We will explore the "why" behind each step, empowering researchers to not only follow protocols but also to troubleshoot and adapt them to their specific needs.
Understanding the Molecule: Properties and Potential Impurities
Before delving into purification protocols, it is essential to understand the physicochemical properties of the target compound and the likely impurities that may be present.
Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₂Cl₂N₄ | [5] |
| Molecular Weight | 189.00 g/mol | [5] |
| Appearance | Solid | [5][6] |
| Purity (Commercial) | Typically 95-97% |[5][6] |
The synthesis of this compound and its analogs often concludes with a chlorination step, commonly using phosphorus oxychloride (POCl₃) at elevated temperatures.[3][7] This aggressive reaction condition can generate several process-related impurities:
-
Starting Material: Incomplete reaction may leave residual pyrazolo[4,3-d]pyrimidine-5,7-diol.
-
Mono-chloro Intermediates: Incomplete chlorination can result in 5-chloro- or 7-chloro-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one isomers.
-
Hydrolyzed Byproducts: The product can hydrolyze back to mono-chloro species or the diol upon exposure to water during workup.
-
Tars and Polymeric Materials: The harsh reaction conditions can lead to decomposition and the formation of complex, high-molecular-weight impurities.
The key to successful purification is to select a method that effectively separates the desired dichlorinated product from these more polar impurities.
Purification Strategy Workflow
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity. The following diagram outlines a general workflow for purifying the crude product.
Caption: General purification workflow for this compound.
Method 1: Recrystallization
Recrystallization is a cost-effective and scalable technique suitable for purifying solids that are already relatively pure (>90%). The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Rationale and Solvent Selection
The ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but completely at its boiling point. Conversely, impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at room temperature (remaining in the mother liquor upon cooling).
While specific solubility data for this compound is not extensively published, empirical testing with common organic solvents is the standard approach. Based on the polarity of related pyrimidine derivatives, a starting point for solvent screening is recommended.[8]
Recommended Solvents for Screening:
-
Ethanol
-
Isopropanol
-
Acetonitrile
-
Ethyl Acetate
-
Toluene
-
Mixtures (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Hexanes)
Protocol: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add ~20-30 mg of crude material. Add the chosen solvent dropwise at room temperature until a slurry is formed. Heat the mixture to the solvent's boiling point. A good solvent will dissolve the solid completely. Allow the solution to cool slowly to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.
-
Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the minimum amount of the selected solvent to create a slurry. Heat the mixture to boiling with stirring (e.g., on a hot plate stirrer).
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Self-Validation: The purity of the recrystallized material should be confirmed by melting point analysis (a sharp melting point indicates high purity) and spectroscopic methods like ¹H NMR.
Method 2: Silica Gel Column Chromatography
For crude material with significant impurities or when recrystallization fails to provide the desired purity, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (solvent eluent).
Rationale: Stationary and Mobile Phase Selection
This compound is a moderately polar compound. Standard silica gel (SiO₂) is a suitable stationary phase. However, pyrazolopyrimidine scaffolds can sometimes be sensitive to the acidic nature of standard silica, potentially leading to degradation. If streaking or low recovery is observed, two modifications should be considered:
-
Neutralized Eluent: Pre-treating the eluent with a small amount of a base, such as triethylamine (~0.5-1%) or ammonia, can neutralize the acidic sites on the silica gel.[9]
-
Amine-Functionalized Silica (NH Silica): Using commercially available NH silica gel can provide a less acidic environment and improve the chromatography of basic compounds.
The mobile phase (eluent) is chosen to provide good separation between the product and impurities, typically aiming for a retention factor (Rƒ) of ~0.3 for the product on TLC.
Recommended Eluent Systems:
-
Hexane / Ethyl Acetate Gradient: A classic system for moderately polar compounds. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity.
-
Dichloromethane / Methanol Gradient: For more polar impurities, a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH) can be effective.[9]
Caption: Principle of chromatographic separation on silica gel.
Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a suitable eluent system using TLC. The ideal system will show good separation between the product spot and all impurity spots.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (either as a slurry or dry-packed and then saturated).
-
Sample Loading: Dissolve the crude product in a minimum amount of the column eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Begin elution with the mobile phase. If using a gradient, start with the lower polarity mixture and gradually increase the polarity.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and concentrate them using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove the last traces of solvent.
Method 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For applications requiring the highest possible purity (>99.5%), such as reference standard preparation or for sensitive biological assays, preparative HPLC is the ultimate solution. It offers superior resolution compared to column chromatography but at a higher cost and lower throughput.
Rationale: Method Development
Most purifications of pyrimidine derivatives utilize reversed-phase HPLC.[10] In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar.
-
Stationary Phase: A C18 column is the standard choice and offers excellent retention for most organic molecules.
-
Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) is used. To ensure good peak shape for nitrogen-containing heterocycles, an acidic modifier is often required.
-
Trifluoroacetic Acid (TFA): A 0.1% concentration of TFA in both the water and organic phase is common. It protonates basic sites on the molecule and silanols on the stationary phase, reducing peak tailing.
-
Formic Acid: A more volatile alternative to TFA, which can be advantageous if the final product needs to be lyophilized.
-
Protocol: Reversed-Phase Preparative HPLC
-
Analytical Method Development: First, develop a separation method on an analytical HPLC system. Dissolve a small sample of the material and inject it. Run a gradient from ~5% to 95% organic solvent (e.g., acetonitrile) in water (both containing 0.1% TFA) over 10-20 minutes. Identify the retention time of the main product peak.
-
Optimization and Scaling: Adjust the gradient to maximize the resolution between the product peak and nearby impurities. Once optimized, scale the method to a preparative column, adjusting the flow rate and injection volume according to the column diameter.
-
Fraction Collection: Set up the preparative HPLC to collect fractions based on UV absorbance. The system will automatically collect the eluent corresponding to the product peak.
-
Post-Run Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Solvent Removal: Combine the pure fractions. Most of the organic solvent can be removed by rotary evaporation.
-
Lyophilization: The remaining aqueous solution is typically frozen and lyophilized (freeze-dried) to yield the final product as a fluffy solid. If TFA was used, the product will be isolated as a TFA salt. If the free base is required, a subsequent acid-base workup or ion-exchange chromatography step may be necessary.
Conclusion
The purification of this compound is a critical step in the synthesis of many potential therapeutic agents. The choice of method—recrystallization, silica gel chromatography, or preparative HPLC—depends on the specific circumstances of the synthesis. By understanding the principles behind each technique and anticipating potential challenges, such as compound stability on silica, researchers can confidently and efficiently obtain this key building block with the high degree of purity required for successful drug discovery research. Each protocol described is a self-validating system when coupled with appropriate analytical quality control, ensuring the integrity of the final product.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. medcraveonline.com [medcraveonline.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: A Phased Approach for the In Vitro Evaluation of 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine on Cancer Cell Lines
Prepared by: Senior Application Scientist
Introduction: The Strategic Importance of the Pyrazolo[4,3-d]pyrimidine Scaffold
The pyrazolo[4,3-d]pyrimidine core is a privileged heterocyclic scaffold in modern oncology and medicinal chemistry. Structurally, it acts as a bioisostere of the purine ring of adenosine triphosphate (ATP), enabling derivatives to function as competitive inhibitors at the ATP-binding sites of numerous protein kinases.[1] These kinases are critical regulators of cell signaling pathways that, when dysregulated, drive cancer cell proliferation, survival, and metastasis.
Specifically, 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine is a crucial and versatile synthetic intermediate. The two chlorine atoms at the 5- and 7-positions serve as reactive handles for facile nucleophilic substitution, allowing for the systematic and rapid diversification of the core structure.[1] This chemical tractability enables the generation of compound libraries to probe structure-activity relationships (SAR) for various kinase targets. Derivatives of this scaffold have shown potent inhibitory activity against key oncogenic kinase families, including:
-
Cyclin-Dependent Kinases (CDKs): As master regulators of the cell cycle, CDKs are prime targets for cancer therapy. Pyrazolo[4,3-d]pyrimidine derivatives have been developed as potent inhibitors of CDK2 and CDK7, leading to cell cycle arrest and apoptosis.[2][3][4]
-
Src Family Kinases (SFKs): Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways controlling cell proliferation, migration, and survival. Inhibition of Src by pyrazolopyrimidine compounds has been shown to reduce tumor growth.[5][6][7]
-
Epidermal Growth Factor Receptor (EGFR): This receptor tyrosine kinase is frequently overexpressed or mutated in various cancers. The pyrazolopyrimidine scaffold has been successfully utilized to develop inhibitors targeting both wild-type and drug-resistant mutant forms of EGFR.[8][9]
This document provides a comprehensive, phased experimental framework for the in vitro characterization of this compound or its derivatives. The workflow is designed to logically progress from broad phenotypic screening to detailed mechanistic and target validation studies.
Guiding Principle: A Phased Investigative Workflow
A robust preclinical evaluation of a novel compound follows a logical progression. This protocol is structured in three phases to ensure that experimental resources are used efficiently and that each step builds upon the last, providing a self-validating system of inquiry.
Caption: High-level overview of the three-phase investigative workflow.
Phase 1: Primary Screening - Cytotoxicity and Cell Viability Assays
Causality: The foundational step in evaluating any potential anticancer agent is to determine its dose-dependent effect on cancer cell viability. This primary screen establishes the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). The MTT assay is a robust, colorimetric method based on the principle that viable, metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[10]
Protocol: MTT Cell Viability Assay[11][12][13]
Materials:
-
Selected cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT-116 colon cancer).[3][10][11]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound (or derivative), dissolved in sterile DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
96-well flat-bottom cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader capable of measuring absorbance at 570 nm.
Step-by-Step Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Expertise Note: Cell density is critical. Too few cells will result in a weak signal; too many will become confluent and exit the logarithmic growth phase, affecting drug sensitivity.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. A common range is 0.01 µM to 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, typically ≤0.5%) and a "medium only" blank.
-
Carefully remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Incubate for 48 to 72 hours. The incubation time should be sufficient to allow for at least two cell doublings in the control wells.
-
-
MTT Addition and Solubilization:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance on a microplate reader at 570 nm.
-
Data Presentation & Analysis
The raw absorbance data is converted to percent viability relative to the vehicle control. The IC₅₀ value is then calculated using non-linear regression (log(inhibitor) vs. normalized response) in a suitable software package.
Table 1: Example Cytotoxicity Data for a Pyrazolopyrimidine Derivative
| Cell Line | Tissue of Origin | Incubation Time (h) | IC₅₀ (µM) |
|---|---|---|---|
| A549 | Lung Carcinoma | 48 | 8.21[8] |
| HCT-116 | Colorectal Carcinoma | 48 | 19.56[8] |
| MCF-7 | Breast Adenocarcinoma | 72 | 1.629[12] |
| PC-3 | Prostate Adenocarcinoma | 72 | 21[12] |
Caption: Standard workflow for an MTT cell viability assay.
Phase 2: Mechanistic Elucidation - Cell Cycle & Apoptosis Analysis
Causality: Once a compound demonstrates cytotoxicity, the next logical question is how it inhibits cell proliferation. The two most common mechanisms for anticancer agents are inducing programmed cell death (apoptosis) or causing cell cycle arrest. Flow cytometry is a powerful tool to dissect these phenomena at the single-cell level.
Protocol: Cell Cycle Analysis via Propidium Iodide (PI) Staining[11][13]
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells (to include apoptotic populations). Wash with ice-cold PBS.
-
Fixation: Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells. Store at -20°C overnight or for at least 2 hours.
-
Trustworthiness Note: Proper fixation is key to high-quality data. Adding ethanol dropwise while vortexing prevents cell clumping.
-
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Expertise Note: RNase A is crucial to degrade double-stranded RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.
-
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze by flow cytometry.
Protocol: Apoptosis Detection via Annexin V & PI Staining[11][15]
Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify early apoptotic cells. PI is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic or necrotic cells).
Caption: Quadrant analysis of Annexin V/PI flow cytometry data.
Step-by-Step Procedure:
-
Cell Treatment: Seed and treat cells in 6-well plates as described for cell cycle analysis (IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours).
-
Cell Harvesting: Harvest all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add additional binding buffer and analyze immediately (within 1 hour) by flow cytometry. This allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.
Phase 3: Target Validation - Signaling Pathway Analysis
Causality: After determining the phenotypic outcome (e.g., G2/M arrest and apoptosis), the final phase is to validate that the compound engages its intended molecular target within the cell. Based on the known pharmacology of the pyrazolopyrimidine scaffold, likely targets include CDKs or Src kinases.[3][5] Western blotting is the gold-standard technique to probe changes in protein expression and, more importantly, their phosphorylation status, which is a direct readout of kinase activity.
Protocol: Western Blotting for Key Signaling Proteins[5][12]
Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect target proteins. To assess kinase inhibition, antibodies that recognize the phosphorylated (i.e., active) form of a kinase's substrate are used. A decrease in the phospho-protein signal upon compound treatment indicates successful target inhibition.
Key Targets to Probe:
-
For CDK Inhibition:
-
Phospho-Rb (Retinoblastoma protein): Rb is a direct substrate of CDK2. A decrease in p-Rb indicates CDK2 inhibition.
-
Total Rb, CDK2, Cyclin A/E: To ensure changes are due to activity, not protein degradation.
-
-
For Src Inhibition:
-
Phospho-Src (Tyr416): This is the autophosphorylation site, and its signal is a direct marker of Src activity.[6]
-
Total Src: As a loading control.
-
Phospho-FAK, Phospho-paxillin: Key downstream substrates of Src.
-
Step-by-Step Procedure:
-
Protein Extraction: Treat cells with the compound (e.g., at IC₅₀ for 6-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Expertise Note: Phosphatase inhibitors are absolutely critical to preserve the phosphorylation state of proteins for analysis.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the target protein (e.g., rabbit anti-phospho-Src) overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein (e.g., Total Src) or a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.
Caption: Simplified CDK2/Rb signaling pathway targeted by pyrazolopyrimidine inhibitors.
Conclusion
This application guide outlines a systematic, multi-phase approach for the comprehensive in vitro evaluation of this compound and its analogs. By progressing from broad cytotoxicity screening to specific mechanistic assays for cell cycle and apoptosis, and culminating in the validation of molecular target engagement via Western blot, researchers can build a robust data package. This logical workflow ensures that the compound's anticancer potential, potency, and mechanism of action are thoroughly characterized, providing a solid foundation for further preclinical development.
References
- 1. 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine | Benchchem [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective route involves a two-step process: first, the cyclization of a suitable pyrazole precursor to form the dihydroxy pyrazolo[4,3-d]pyrimidine core, followed by a chlorination step. A typical starting material is a 4-amino-1H-pyrazole-5-carboxamide derivative, which is cyclized with urea or a similar reagent at high temperatures. The resulting 1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is then treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the target compound.[1]
Q2: Why is phosphorus oxychloride (POCl₃) the preferred chlorinating agent?
Phosphorus oxychloride is a powerful dehydrating and chlorinating agent, making it highly effective for converting the tautomeric keto-enol forms of the dihydroxy pyrazolopyrimidine precursor into the dichloro derivative. The reaction is typically performed at elevated temperatures, often with a tertiary amine base or in a high-boiling solvent.[1][2][3] The mechanism involves the formation of phosphate esters as intermediates, which are then displaced by chloride ions.[4]
Q3: What are the critical parameters to control during the chlorination step?
The chlorination step is often the most challenging part of the synthesis. Key parameters to control include:
-
Temperature: Overheating can lead to decomposition and the formation of tar-like byproducts. Conversely, insufficient temperature will result in incomplete conversion. A temperature range of 100-120°C is often employed.[1]
-
Reaction Time: The reaction needs to be monitored (e.g., by TLC or LC-MS) to ensure complete conversion of the starting material without prolonged heating that could degrade the product.
-
Stoichiometry of POCl₃: At least two equivalents of POCl₃ are required to chlorinate both hydroxyl groups. Using a large excess is common but can complicate the workup and increase waste.[5]
-
Absence of Water: The reaction is highly sensitive to moisture. Water can react with POCl₃ and hydrolyze the product or intermediates, leading to lower yields and impurities. All glassware should be oven-dried, and anhydrous solvents should be used.
Q4: How can I purify the final product?
The crude product is often a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene). However, due to the potential for various side products, column chromatography on silica gel is frequently necessary to achieve high purity.[6] Care must be taken during chromatography to use non-protic solvents to avoid hydrolysis of the chloro groups on the column.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low yield of the desired product.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Cyclization | The initial ring-closing reaction to form the pyrazolopyrimidine core may not have gone to completion. This is often due to insufficient temperature or reaction time. | Ensure the cyclization reaction is heated at the appropriate temperature (often >180°C when using urea) and monitored for completion by TLC or ¹H NMR of an aliquot. |
| Incomplete Chlorination | Insufficient POCl₃, low reaction temperature, or short reaction time can lead to the formation of monochloro-hydroxy-pyrazolo[4,3-d]pyrimidine species. | Increase the equivalents of POCl₃ (e.g., from 3 to 5 eq.), raise the reaction temperature carefully (e.g., in 10°C increments), and extend the reaction time. Monitor progress by LC-MS to track the disappearance of the starting material and monochloro intermediate. |
| Product Degradation | The pyrazolo[4,3-d]pyrimidine core can be sensitive to harsh conditions. Prolonged heating at high temperatures during chlorination can lead to thermal decomposition.[7][8] | Avoid excessive heating. Once the reaction is complete, cool the mixture promptly. Consider using a lower boiling point solvent with a suitable base to moderate the reaction temperature. |
| Hydrolysis during Workup | The dichloro product is susceptible to hydrolysis. Quenching the reaction mixture with ice/water can lead to the formation of the monochloro-hydroxy or dihydroxy byproducts if not done carefully. | Quench the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring to dissipate heat. Extract the product quickly into a non-polar organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with cold brine and dry thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation. |
Issue 2: Presence of multiple spots on TLC/peaks in LC-MS of the crude product.
This is a common issue and often points to the formation of specific side products. The following table summarizes the most likely impurities.
| Impurity | Potential Cause | Identification & Confirmation | Prevention & Removal |
| Monochloro-hydroxy-pyrazolo[4,3-d]pyrimidine | Incomplete chlorination or hydrolysis during workup. | Mass spectrometry will show a peak at [M-Cl+OH]⁺. The product will be more polar than the desired dichloro compound on TLC. | See solutions for "Incomplete Chlorination" and "Hydrolysis during Workup". Can be separated by column chromatography. |
| N-Alkylated Isomers | If alkylating agents are present or if the pyrazole starting material has an unprotected N-H, alkylation can occur on either the N1 or N2 position of the pyrazole ring. The ratio of isomers is highly solvent-dependent.[9][10] | Isomers can be difficult to distinguish by mass alone. Detailed NMR analysis (e.g., NOESY) is often required to determine the exact position of the alkyl group.[11] | Ensure the pyrazole nitrogen is appropriately protected or deprotonated under controlled conditions before any step that could introduce an alkyl group. The choice of solvent (e.g., THF vs. DMSO) can influence the isomeric ratio.[9][10] Purification is typically achieved by careful column chromatography. |
| Isomeric Pyrazolopyrimidines | Incorrect regioselectivity during the initial cyclization can lead to the formation of other isomers, such as pyrazolo[3,4-d]pyrimidines.[12] | Characterization by 2D NMR techniques is the most reliable way to confirm the connectivity of the fused ring system. | Carefully select the starting pyrazole isomer and the cyclization conditions. Literature precedent for the synthesis of the desired [4,3-d] isomer should be followed closely. |
| Phosphorylated Intermediates | Incomplete reaction during the chlorination step can leave stable phosphorylated intermediates.[4] | These are often highly polar and may be visible by ³¹P NMR. | Ensure sufficient heating time and temperature after the addition of POCl₃ to drive the conversion to the final product.[4] |
Visualization of Reaction Pathways
Main Synthetic Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. US5250534A - Pyrazolopyrimidinone antianginal agents - Google Patents [patents.google.com]
- 7. scielo.br [scielo.br]
- 8. scispace.com [scispace.com]
- 9. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective Synthesis of Pyrazolo[3,4-D]Pyrimidine Based Carbocyclic Nucleosides as Possible Antiviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges with 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine
Welcome to the technical support resource for 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome the solubility challenges associated with this compound in various experimental assays. The pyrazolo[4,3-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors and other therapeutic agents; however, its inherent hydrophobicity often leads to precipitation issues that can compromise experimental results.[1][2] This resource provides in-depth, practical solutions to ensure the reliable and accurate use of this compound in your research.
Understanding the Challenge: Why Solubility Matters
The aqueous solubility of a compound is a critical determinant of its utility in biological assays. Poor solubility can lead to a number of experimental artifacts, including:
-
Underestimation of Potency: If the compound precipitates out of solution, the actual concentration available to interact with the target will be lower than the nominal concentration, leading to inaccurate IC50 or EC50 values.
-
Assay Interference: Precipitated compound can interfere with optical-based detection methods (e.g., absorbance, fluorescence, luminescence) by scattering light.[3]
-
Poor Bioavailability: In cell-based assays, low solubility can limit the compound's ability to cross cellular membranes and reach its intracellular target.[1]
-
Irreproducible Results: The extent of precipitation can vary depending on subtle differences in experimental conditions, leading to poor reproducibility between experiments.
This guide will walk you through a systematic approach to addressing these challenges, from initial stock solution preparation to advanced formulation strategies.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers face when working with this compound.
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the universally recommended solvent for creating a high-concentration stock solution of this compound and related heterocyclic compounds.[4][5] This is due to its strong solubilizing power for a wide range of organic molecules. It is imperative to use anhydrous, high-purity DMSO to prevent the introduction of water, which can lower the solubility of the compound in the stock solution.
Q2: My compound dissolves in 100% DMSO, but precipitates immediately when I dilute it into my aqueous assay buffer or cell culture medium. What is happening?
A2: This phenomenon, often referred to as "crashing out," is the most common solubility issue encountered. It occurs due to a drastic change in solvent polarity. While this compound is soluble in the polar aprotic environment of DMSO, it is poorly soluble in the highly polar aqueous environment of your buffer or medium. When the DMSO stock is diluted, the concentration of the organic solvent drops significantly, and the surrounding water molecules cannot maintain the compound in solution, leading to precipitation.[4]
Q3: What is the maximum concentration of DMSO that is safe for my cells in a cell-based assay?
A3: The tolerance of cell lines to DMSO varies. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects. However, some sensitive cell lines may be affected at concentrations as low as 0.1%. It is crucial to perform a vehicle control experiment to determine the DMSO tolerance of your specific cell line under your experimental conditions.
Q4: How can I determine the aqueous solubility of this compound in my specific assay buffer?
A4: You can perform a simple kinetic solubility test. Prepare a high-concentration stock solution in DMSO (e.g., 10 mM). Then, create a serial dilution of this stock into your assay buffer. Visually inspect for the highest concentration that remains clear of any precipitate. For a more quantitative assessment, you can incubate the dilutions, centrifuge to pellet any precipitate, and then measure the concentration of the compound remaining in the supernatant using an appropriate analytical method like HPLC-UV.
Troubleshooting Guide: From Precipitation to Clear Solution
This section provides a systematic approach to troubleshooting and resolving precipitation issues during your experiments.
Issue 1: Immediate Precipitation Upon Dilution
If you observe immediate cloudiness or precipitate when adding your DMSO stock to the aqueous buffer, follow this workflow:
Caption: Workflow for addressing immediate precipitation.
-
Step 1: Decrease Final Concentration: The simplest solution is to lower the final concentration of the compound to below its aqueous solubility limit. Determine if a lower, soluble concentration is sufficient to achieve the desired biological effect.
-
Step 2: Optimize Dilution Method: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of buffer. Instead, perform serial dilutions. A good practice is to add the DMSO stock to a smaller volume of buffer first, mix well, and then bring it to the final volume. Gentle vortexing or inversion during addition can also help.[6]
-
Step 3: Increase Final DMSO Concentration: If your assay can tolerate it, increasing the final DMSO concentration (e.g., from 0.1% to 0.5% or 1%) can significantly improve solubility.
-
Step 4: Use Co-solvents: If modifying the DMSO concentration is not sufficient or desirable, consider the use of co-solvents. These are water-miscible organic solvents that, when added to the aqueous buffer, can increase the solubility of hydrophobic compounds.[7][8][9]
Issue 2: Delayed Precipitation During Incubation
Sometimes, the solution is initially clear but becomes cloudy or forms a precipitate over time, especially during longer incubations at 37°C.
-
Cause: This is often due to the compound being in a supersaturated state (a result of kinetic solubility), which is thermodynamically unstable. Over time, the compound equilibrates and precipitates out as the more stable, less soluble form.[10] Changes in the medium, such as pH shifts due to cellular metabolism, can also contribute.[10]
-
Solutions:
-
Serum Proteins: In cell culture, serum proteins like albumin can sometimes help to solubilize hydrophobic compounds. If you are using a low-serum or serum-free medium, this could be a contributing factor.
-
Advanced Formulation: If the problem persists, more advanced formulation strategies, as detailed below, may be necessary.
Protocols for Enhancing Solubility
Protocol 1: Utilizing Co-solvents in Biochemical Assays
This protocol provides a framework for testing the utility of common co-solvents to enhance the solubility of this compound in a biochemical assay buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Assay Buffer (e.g., Tris-HCl, HEPES)
-
Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Ethanol
-
Sterile microcentrifuge tubes and plates
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Prepare Assay Buffers with Co-solvents: Create a set of your standard assay buffer containing different percentages of a co-solvent. For example, prepare buffers with 1%, 2%, 5%, and 10% (v/v) of PEG 400. Repeat for PG and ethanol.
-
Test Solubility:
-
Add 1 µL of the 10 mM DMSO stock to 99 µL of each co-solvent buffer (this will give a final compound concentration of 100 µM and a final DMSO concentration of 1%).
-
Include a control with your standard assay buffer without any co-solvent.
-
Mix well and visually inspect for precipitation immediately and after a 1-hour incubation at room temperature.
-
-
Select the Optimal Condition: Choose the lowest concentration of the co-solvent that maintains the compound in solution.
-
Validate Assay Performance: It is crucial to run a control experiment to ensure that the chosen co-solvent concentration does not inhibit your enzyme or interfere with your assay detection system.
Table 1: Properties of Common Co-solvents
| Co-solvent | Properties | Typical Concentration in Assays | Considerations |
| DMSO | Aprotic, strong solubilizer | 0.1% - 1% (up to 5% in some cases) | Potential for enzyme inhibition and cell toxicity at higher concentrations. |
| Ethanol | Protic, good for moderately hydrophobic compounds | 1% - 5% | Can denature some proteins at higher concentrations. |
| PEG 400 | Non-ionic polymer, good for hydrophobic compounds | 1% - 10% | Generally well-tolerated by many enzymes.[11] |
| Propylene Glycol | Dihydroxy alcohol, often used in formulations | 1% - 10% | Can increase the viscosity of the solution. |
Protocol 2: Formulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, forming an "inclusion complex" that is more soluble in water.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility.[14]
Materials:
-
This compound
-
Anhydrous DMSO
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous Buffer (e.g., PBS)
Procedure:
-
Prepare a concentrated solution of HP-β-CD in your aqueous buffer (e.g., 40% w/v).
-
Prepare a concentrated stock of this compound in DMSO (e.g., 20 mM).
-
Form the Complex:
-
Slowly add the DMSO stock of the compound to the HP-β-CD solution while vortexing. The molar ratio of cyclodextrin to compound often needs to be optimized, but a starting point of 10:1 can be tested.
-
Allow the mixture to incubate at room temperature for at least 1 hour with gentle agitation to facilitate complex formation.
-
-
Dilute into Assay Medium: This cyclodextrin-complexed stock can now be diluted into your final assay buffer or cell culture medium. The final concentration of HP-β-CD should be kept as low as possible.
-
Validate: As with co-solvents, confirm that the final concentration of HP-β-CD does not interfere with your assay.
Caption: Encapsulation by cyclodextrin improves solubility.
Advanced Strategies and Considerations
For particularly challenging cases, such as formulation for in vivo studies, more advanced methods may be required. While beyond the scope of a standard laboratory troubleshooting guide, it is useful to be aware of these options:
-
Prodrug Approach: Chemical modification of the this compound scaffold to include a solubilizing promoiety can be a highly effective strategy. This promoiety is designed to be cleaved in vivo or in situ to release the active compound.[15]
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and improve its dissolution rate and apparent solubility.[1] This is a common strategy in pharmaceutical development.
-
Lipid-Based Formulations: For highly lipophilic compounds, formulation in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can be explored.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the solubility challenges posed by this compound, leading to more reliable, reproducible, and accurate experimental outcomes.
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. scispace.com [scispace.com]
- 12. repositorium.uminho.pt [repositorium.uminho.pt]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine Functionalization
Welcome to the technical support center for the functionalization of 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing your synthetic strategies. The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous kinase inhibitors and other therapeutic agents.[1][2][3][4] The ability to selectively and efficiently functionalize the C5 and C7 positions is paramount for structure-activity relationship (SAR) studies and the development of novel drug candidates.[4]
This document provides actionable advice based on established chemical principles and field-proven insights to help you navigate the common challenges encountered during the derivatization of this important heterocyclic system.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for functionalizing the this compound core?
A1: The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The primary methods include:
-
Nucleophilic Aromatic Substitution (SNAr): This is a common method for introducing amine, alkoxide, and thioalkoxide moieties.[5] The C7 position is generally more reactive towards nucleophilic attack than the C5 position.[6] This selectivity is attributed to the electronic properties of the pyrimidine ring.[6][7]
-
Suzuki-Miyaura Cross-Coupling: This powerful reaction is used to form carbon-carbon bonds, typically to introduce aryl or heteroaryl substituents. It requires a palladium catalyst, a base, and a boronic acid or ester.[8]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming carbon-nitrogen bonds, allowing for the coupling of a wide range of primary and secondary amines.[9][10][11] It often provides access to products that are difficult to obtain via traditional SNAr.
Q2: I am observing poor regioselectivity in my SNAr reaction. How can I favor substitution at the C7 position?
A2: Achieving high regioselectivity for C7 functionalization is a common objective. Here are key factors to consider:
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. The activation energy for substitution at the more reactive C7 position is lower than at C5. By providing less thermal energy, you can favor the kinetically controlled product.
-
Nucleophile Choice: Sterically hindered nucleophiles will preferentially attack the more accessible C7 position.
-
Solvent: The choice of solvent can influence the reactivity and selectivity. Aprotic polar solvents like DMF or DMSO are commonly used.
Q3: My Suzuki-Miyaura coupling reaction is giving low yields. What are the likely causes and how can I troubleshoot it?
A3: Low yields in Suzuki-Miyaura couplings are a frequent issue. A systematic troubleshooting approach is recommended.[12]
-
Reagent Quality: Ensure all reagents, especially the boronic acid, solvent, and base, are pure and anhydrous. Protodeboronation, the undesired cleavage of the C-B bond, can be a significant side reaction, particularly with electron-deficient aryl boronic acids or at high pH.[8]
-
Catalyst System: The choice of palladium source and ligand is critical.[13] For heteroaromatic substrates, specialized ligands are often necessary. Consider screening different phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. The active Pd(0) species must be efficiently generated in situ from the Pd(II) precatalyst.[14]
-
Base Selection: The base plays a crucial role in the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base is often substrate-dependent.
-
Inert Atmosphere: These reactions are typically oxygen-sensitive. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).[12]
For a visual guide to troubleshooting, see the flowchart below.
Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling.
Q4: I am attempting a Buchwald-Hartwig amination and observing significant amounts of hydrodehalogenation. How can I minimize this side reaction?
A4: Hydrodehalogenation, where the chloro group is replaced by a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations. It often arises from β-hydride elimination from the palladium-amide intermediate.[9]
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Josiphos, BrettPhos) can promote the desired reductive elimination over β-hydride elimination.[10][15]
-
Base: The choice of base is critical. A weaker base might not be sufficient for the deprotonation of the amine, while an overly strong base can promote side reactions. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.
Troubleshooting Guides
Issue 1: Incomplete Conversion in a Sequential Functionalization
Scenario: You have successfully performed an SNAr at the C7 position and are now attempting a Suzuki-Miyaura coupling at the C5 position, but the reaction stalls.
Causality Analysis: The electronic properties of the pyrazolo[4,3-d]pyrimidine core are altered after the first substitution. The substituent at C7 can influence the reactivity of the C5 position. Additionally, the product from the first step may have different solubility or chelating properties that can affect the catalyst.
Step-by-Step Troubleshooting Protocol:
-
Isolate and Purify the Intermediate: Ensure the mono-substituted intermediate is pure before proceeding to the next step. Impurities from the first reaction can poison the palladium catalyst.
-
Re-evaluate the Catalyst System: The optimal catalyst and ligand for the dichlorinated starting material may not be the best for the mono-substituted intermediate. A ligand screening is highly recommended. Consider ligands known to be effective for electron-rich or sterically hindered aryl chlorides.
-
Increase Catalyst Loading: If a catalyst screen is not fruitful, a modest increase in the catalyst loading (e.g., from 2 mol% to 5 mol%) may be necessary to drive the reaction to completion.
-
Solvent and Temperature Modification: The solubility of your intermediate may differ from the starting material. Screen alternative solvents (e.g., dioxane, toluene, DMF) and consider increasing the reaction temperature in small increments.
Issue 2: Difficulty in Achieving Mono-substitution in Buchwald-Hartwig Amination
Scenario: You are attempting to introduce a primary amine at one position, but are observing significant amounts of the diarylated product.
Causality Analysis: If the mono-arylated amine product is sufficiently reactive, it can compete with the starting amine for the aryl halide, leading to diarylation.
Step-by-Step Troubleshooting Protocol:
-
Stoichiometry Control: Use a slight excess of the this compound relative to the amine nucleophile. This will favor the consumption of the amine before significant diarylation can occur.
-
Slow Addition: Add the amine slowly to the reaction mixture at the reaction temperature. This maintains a low concentration of the amine, disfavoring the second coupling event.
-
Ligand Selection: Certain bulky ligands can sterically hinder the formation of the diarylated product.
-
Lower Temperature: As with many competitive reactions, lowering the temperature can increase the selectivity for the desired mono-arylated product.
Data Summary Tables
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling at C7
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (2 mol%) | Common and effective Pd(0) source. |
| Ligand | SPhos (4 mol%) | Bulky, electron-rich ligand often effective for heteroaryl chlorides. |
| Base | K₃PO₄ (2.0 equiv.) | Strong, non-nucleophilic base suitable for many Suzuki couplings.[8] |
| Solvent | Dioxane/H₂O (10:1) | Common solvent system for Suzuki reactions. |
| Temperature | 90-110 °C | Sufficient to promote catalysis without excessive decomposition. |
| Atmosphere | Inert (N₂ or Ar) | Essential to prevent catalyst oxidation. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination at C7
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) | Readily available Pd(II) source. |
| Ligand | XPhos (4 mol%) | Highly active ligand for C-N bond formation with a broad substrate scope.[15] |
| Base | NaOtBu (1.5 equiv.) | Strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are preferred. |
| Temperature | 80-100 °C | Typical temperature range for these couplings. |
| Atmosphere | Inert (N₂ or Ar) | Crucial for maintaining catalyst activity. |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the sequential functionalization of this compound, a common strategy in drug discovery programs.
Caption: Sequential functionalization workflow.
This guide is intended to be a living document and will be updated as new methods and insights become available. We encourage you to consult the primary literature for specific protocols and to adapt these general recommendations to your unique substrates and research goals.
References
- 1. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review | Bentham Science [benthamscience.com]
- 4. Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. research.rug.nl [research.rug.nl]
how to avoid regioisomers in 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine synthesis
Introduction
The 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine scaffold is a critical building block in medicinal chemistry, serving as a versatile precursor for a wide range of kinase inhibitors and other therapeutic agents. Its synthesis, typically achieved by the condensation of a 4,6-dichloropyrimidine-5-carbaldehyde with hydrazine, is frequently complicated by the formation of an undesired regioisomer, the 5,7-dichloro-2H-pyrazolo[4,3-d]pyrimidine. The presence of this 2H-isomer can significantly impact the biological activity of downstream compounds and create complex purification challenges.
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive resource for understanding and controlling this critical reaction. We will explore the underlying chemical principles, offer detailed troubleshooting advice, and present a field-proven protocol to maximize the yield of the desired 1H-regioisomer.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the specific regioisomers formed in this synthesis?
The reaction of 4,6-dichloropyrimidine-5-carbaldehyde with hydrazine hydrate can lead to two constitutional isomers:
-
Desired Isomer: 5,7-Dichloro-1H -pyrazolo[4,3-d]pyrimidine
-
Undesired Isomer: 5,7-Dichloro-2H -pyrazolo[4,3-d]pyrimidine
The isomerism arises from which nitrogen atom of the hydrazine molecule participates in the final ring-closing step of the cyclization. The "1H" and "2H" designations refer to the position of the tautomeric hydrogen atom on the pyrazole ring.
Q2: Why is controlling the formation of these isomers so important?
Controlling regioselectivity is paramount for two primary reasons:
-
Biological Activity: The spatial orientation of the pyrazole nitrogen and its associated hydrogen atom is crucial for establishing key interactions (e.g., hydrogen bonds) with biological targets like protein kinases. The 1H and 2H isomers will present different pharmacophoric features, often leading to one isomer being highly active while the other is inactive or exhibits off-target effects.
-
Purification & Yield: The two isomers often have very similar physical properties (polarity, solubility), making their separation by standard techniques like column chromatography difficult and resource-intensive.[1] Poor regioselectivity leads to lower yields of the desired product and increases the cost and time of synthesis.
Q3: What is the fundamental chemical reason for the formation of two isomers?
The formation of the two regioisomers is a classic example of kinetic versus thermodynamic control .[2]
-
The 2H-isomer is generally the kinetic product , meaning it is formed faster and has a lower activation energy barrier. This pathway is often favored under milder conditions.
-
The 1H-isomer is the thermodynamic product , meaning it is more stable overall. Achieving this isomer requires conditions that allow the reaction to be reversible, enabling the system to reach its lowest energy state.
Section 2: Visualizing the Regioselective Pathways
The critical step governing the final product distribution is the intramolecular cyclization of the intermediate hydrazone. The choice of reaction conditions dictates which of the two pyrazole nitrogen atoms acts as the nucleophile.
Section 3: Troubleshooting Guide
| Problem Encountered | Root Cause Analysis | Recommended Solution(s) |
| Poor Regioisomeric Ratio (Major product is the 2H-isomer) | The reaction was run under kinetic control . This typically happens at low temperatures, especially in the presence of a non-nucleophilic base (like triethylamine) which facilitates the initial, faster cyclization to the 2H-isomer and prevents equilibration to the more stable 1H-isomer.[3] | Shift to Thermodynamic Control: 1. Increase Temperature: Refluxing the reaction mixture in a high-boiling solvent (e.g., ethanol, dioxane, or acetic acid) provides the energy needed to overcome the higher activation barrier for the 1H-isomer and allows the kinetic 2H-product to revert and equilibrate to the more stable 1H-product.2. Remove the Base: Avoid using triethylamine or other bases. The cyclization can proceed under neutral or slightly acidic conditions, which favors the thermodynamic pathway.[3] |
| Reaction is Sluggish or Incomplete | Insufficient activation of the carbonyl group for the initial hydrazone formation, or insufficient energy for the cyclization step. | Increase Reaction Temperature: Ensure the reaction is run at a sufficiently high temperature (e.g., reflux in ethanol) to drive both hydrazone formation and the subsequent cyclization to completion.Consider Acid Catalysis: Adding a catalytic amount of a mild acid (e.g., acetic acid) can accelerate the formation of the hydrazone intermediate without strongly favoring one cyclization pathway over the other. |
| Difficulty Separating the 1H and 2H Isomers | The isomers have very similar polarities and crystallographic properties, making separation by standard flash column chromatography or recrystallization challenging.[1] | Optimize Chromatography: 1. System Choice: Use a high-performance silica gel. Employ a shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or dichloromethane).2. Additive: Adding a small amount of acetic acid (~0.5%) to the mobile phase can sometimes improve the separation of N-heterocyclic tautomers.Alternative Strategy (Derivatization): If separation is intractable, consider reacting the crude mixture with a protecting group (e.g., Boc-anhydride or a benzyl halide). The protected isomers (N1-Boc vs. N2-Boc) will have different polarities, allowing for easier separation. The desired protected isomer can then be deprotected in a subsequent step. |
Section 4: Recommended Protocol for Regioselective Synthesis
This protocol is designed to favor the formation of the thermodynamically stable This compound . It is based on procedures adapted from authoritative sources that utilize conditions favoring thermodynamic control.[4]
Materials & Equipment
-
Starting Material: 4,6-Dichloropyrimidine-5-carbaldehyde
-
Reagents: Hydrazine hydrate (100%), Dioxane (anhydrous), Triethylamine (Et₃N)
-
Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, ice bath, standard glassware for workup and purification.
Step-by-Step Procedure
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichloropyrimidine-5-carbaldehyde (1.0 eq) in anhydrous dioxane (approx. 0.2 M concentration).
-
Cool the solution to 10°C using an ice-water bath.
-
-
Reagent Addition (Kinetic Control of Intermediate Formation):
-
To the cooled solution, add triethylamine (1.2 eq) followed by the slow, dropwise addition of 100% hydrazine hydrate (1.05 eq).
-
Causality: The base (triethylamine) facilitates the initial nucleophilic attack of hydrazine on the aldehyde. Performing this step at a low temperature helps to control the initial, often exothermic, hydrazone formation.[4]
-
-
Cyclization (Thermodynamic Control):
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.
-
Crucial Step: This period allows for the cyclization to occur. While some kinetic product may form initially, the neutral conditions and extended reaction time at room temperature begin to favor the more stable thermodynamic 1H-isomer. Forcing the reaction via high heat at this stage is not recommended as it can lead to side products.
-
-
Workup and Isolation:
-
Upon completion (monitored by TLC or LC-MS), filter the reaction mixture to remove any precipitated triethylamine hydrochloride salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude material will likely be a mixture of regioisomers, but with the 1H-isomer as the major component.
-
-
Purification:
-
Purify the crude solid by flash column chromatography on silica gel.
-
Use a gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 40% ethyl acetate in hexanes). The two isomers typically have a small but discernible difference in Rf value.
-
Combine the fractions containing the pure desired product and concentrate under reduced pressure to yield this compound as a solid.
-
References
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. US3772294A - Process for making pyrazolo-(3,4-d)-pyrimidines - Google Patents [patents.google.com]
Technical Support Center: Challenges in Scaling Up 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine Production
Welcome to the technical support center for the synthesis and scale-up of 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this critical heterocyclic intermediate. We will delve into troubleshooting common issues, provide frequently asked questions, and offer detailed protocols to ensure the successful and safe scale-up of your synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing insights into their root causes and offering practical solutions.
Q1: My cyclization reaction to form the 1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione intermediate is resulting in a low yield and a dark, tarry crude product. What's going on?
Probable Cause: The high temperatures often required for the condensation of a pyrazole precursor with reagents like urea can lead to thermal decomposition and polymerization of starting materials and intermediates.[1][2] This is a common issue when scaling up, as localized overheating in a large reactor can exacerbate these side reactions.
Solution:
-
Temperature Control: Precise and uniform temperature control is critical. On a larger scale, ensure your reactor has adequate agitation and a well-calibrated heating system to avoid hot spots. A ramped heating profile may be gentler on the reaction mixture than rapid heating to the target temperature.
-
Solvent Selection: While some procedures are performed neat, consider the use of a high-boiling, inert solvent to improve heat transfer and maintain a more consistent reaction temperature.
-
Alternative Reagents: If feasible, explore alternative cyclization reagents that may allow for lower reaction temperatures. For example, using oxalyl chloride with 5-amino-1-methylpyrazole-4-carboxamide can form the dione at reflux in toluene, which is a milder condition than neat heating with urea at 200°C.[3]
Experimental Protocol: Optimized Dione Formation
-
To a stirred suspension of 5-amino-1H-pyrazole-4-carboxamide in a suitable high-boiling solvent (e.g., diphenyl ether), add urea.
-
Slowly heat the mixture to 180-200°C with efficient stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and proceed with the work-up. For tarry mixtures, a filtration through a pad of celite may be necessary before product isolation.
Q2: The chlorination step with phosphorus oxychloride (POCl₃) is giving me a poor yield and multiple unidentified byproducts. How can I improve this?
Probable Cause: The reaction of the pyrazolopyrimidinedione with POCl₃ can be complex, involving phosphorylated intermediates.[4] Incomplete reaction, side reactions due to excess reactivity, or decomposition at high temperatures can all lead to a complex crude product. Using POCl₃ alone may not be a strong enough chlorinating agent for some substrates, leading to incomplete conversion.[5]
Solution:
-
Addition of a Co-reagent: The combination of POCl₃ and phosphorus pentachloride (PCl₅) is a more robust chlorinating agent and can drive the reaction to completion.[5]
-
Temperature and Time Optimization: The chlorination reaction is typically heated. Monitor the reaction closely to find the optimal balance between reaction completion and the onset of decomposition.
-
Controlled Quenching: The work-up of POCl₃ reactions is highly exothermic and can lead to product degradation if not handled correctly. A reverse quench, where the reaction mixture is slowly added to a cold, stirred solution of a weak base (like sodium bicarbonate or sodium acetate), is the safest and most controlled method.[6][7] Never add water or base directly to the hot POCl₃ mixture.
Experimental Protocol: Robust Chlorination
-
To the crude 1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, add an excess of POCl₃.
-
Carefully add PCl₅ in portions.
-
Heat the mixture to reflux (around 100-110°C) for 3-5 hours, monitoring by TLC or HPLC.
-
Cool the reaction mixture to room temperature.
-
In a separate, well-ventilated fume hood, prepare a stirred slurry of crushed ice and aqueous sodium bicarbonate.
-
Slowly and carefully add the reaction mixture to the ice/bicarbonate slurry, ensuring the temperature of the quenching mixture does not rise uncontrollably.
-
Once the addition is complete and gas evolution has ceased, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Q3: I'm struggling with the purification of the final this compound. Column chromatography is not practical for my scale, and I can't seem to get a clean recrystallization.
Probable Cause: Dichlorinated heterocyclic compounds can have limited solubility in common organic solvents, making recrystallization challenging. The presence of closely related impurities, such as mono-chlorinated species or regioisomers, can further complicate purification.
Solution:
-
Solvent Screening for Recrystallization: A systematic solvent screen is essential. Test the solubility of your crude product in a range of solvents at both room temperature and at their boiling points. An ideal single solvent will show high solubility when hot and low solubility when cold.
-
Two-Solvent Recrystallization: If a suitable single solvent cannot be found, a two-solvent system is a powerful alternative.[8] Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to get a clear solution, and then allow it to cool slowly. Common solvent mixtures for similar compounds include heptane/ethyl acetate, methanol/water, and acetone/water.[9]
-
Diffusion Crystallization: For difficult-to-crystallize compounds, diffusion crystallization can be effective. Dissolve the compound in a small amount of a dense, good solvent (like DMF or DMSO) and carefully layer a less dense, poor solvent (like DCM or diethyl ether) on top. Over time, the solvents will mix, slowly inducing crystallization.[4]
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate or acetone).
-
While maintaining the temperature, slowly add a "poor" solvent (e.g., hexanes or heptane) dropwise until you observe persistent cloudiness.
-
Add a few drops of the "good" solvent back until the solution becomes clear again.
-
Remove the heat source and allow the solution to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up the production of this compound?
A: The most significant safety hazard is the use of phosphorus oxychloride (POCl₃). It is a highly corrosive and toxic substance that reacts violently with water.[10][11] Inhalation can cause severe respiratory tract irritation with delayed effects like pulmonary edema.[11] On a large scale, the quenching of excess POCl₃ is a critical step that must be carefully controlled to prevent a runaway exothermic reaction. Always perform a reverse quench and ensure adequate cooling and ventilation.
Q: Can I use alternative chlorinating agents to POCl₃?
A: While POCl₃ is the most common reagent for this transformation, other chlorinating agents exist. For example, phosgene (COCl₂) or its equivalents can be used to chlorinate dihydroxypyrimidines.[5] However, these reagents also present significant handling and safety challenges. The choice of chlorinating agent will depend on the specific substrate, scale, and available equipment.
Q: How can I control the formation of regioisomers in my initial pyrazole synthesis?
A: The formation of regioisomers is a common challenge in pyrazole synthesis from unsymmetrical 1,3-dicarbonyl compounds and hydrazines. The regioselectivity can be influenced by several factors:
-
Solvent: The choice of solvent can have a dramatic impact. For instance, using fluorinated alcohols as solvents has been shown to improve regioselectivity in some cases.[10] Protic solvents may favor one regioisomer, while aprotic solvents favor the other.[12]
-
Nature of the Hydrazine: Using a hydrazine salt (e.g., phenylhydrazine hydrochloride) versus the free base can completely reverse the regioselectivity of the cyclization.[13]
-
Steric and Electronic Effects: The substituents on both the dicarbonyl compound and the hydrazine will influence the site of the initial nucleophilic attack, thereby directing the regiochemical outcome.
Q: What analytical methods are best for assessing the purity of my final product?
A: A combination of techniques is recommended for full characterization and purity assessment:
-
HPLC: High-Performance Liquid Chromatography is essential for determining the purity and identifying any impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point for method development.
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying any isomeric impurities.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.
-
Elemental Analysis: Confirms the elemental composition of the final product and is a good indicator of overall purity.[14]
Visualizations and Data
Synthetic Pathway and Potential Pitfalls
The following diagram illustrates a common synthetic route for this compound, highlighting key stages where challenges may arise.
Caption: Synthetic workflow for this compound.
Table of Reaction Parameters and Considerations
| Step | Reagents | Typical Conditions | Key Challenges on Scale-Up | Recommendations for Success |
| Pyrimidine Ring Formation | Aminopyrazole carboxamide, Urea | Neat, 180-200°C, 12h | Thermal control, tar formation, solid handling | Use a high-boiling solvent for better heat transfer, ensure vigorous agitation, consider alternative cyclization agents. |
| Chlorination | Pyrazolopyrimidinedione, POCl₃, PCl₅ | Reflux in excess POCl₃, 100-110°C, 3-5h | Highly exothermic quench, handling of corrosive and toxic POCl₃, byproduct formation | Use a combination of POCl₃/PCl₅ for efficiency, perform a controlled reverse quench, ensure adequate ventilation and PPE. |
| Purification | Crude Dichloro-product | Recrystallization from a suitable solvent system | Poor solubility, co-crystallization of impurities | Perform a thorough solvent screen, utilize a two-solvent system if necessary, consider slow crystallization techniques. |
References
- 1. scispace.com [scispace.com]
- 2. Polymerization Effects on the Decomposition of a Pyrazolo-Triazine at high Temperatures and Pressures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione synthesis - chemicalbook [chemicalbook.com]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine in non-cancerous cells
A Guide for Researchers on Minimizing Cytotoxicity in Non-Cancerous Cells
Welcome to the technical support center for 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges associated with this compound, particularly in managing its cytotoxic effects on non-cancerous cells. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific reasoning to empower you to make informed decisions in your research.
The pyrazolo[4,3-d]pyrimidine scaffold is a well-recognized bioisostere of the purine ring of ATP, making it a common core structure for kinase inhibitors.[1] This competitive binding at the ATP site of various kinases is a key mechanism for its anti-proliferative effects in cancer cells. However, this can also lead to off-target effects and subsequent cytotoxicity in normal cells. This guide will provide you with the necessary information and troubleshooting strategies to mitigate these effects and enhance the selectivity of your research.
Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions researchers have when working with this compound and related compounds.
Q1: What is the likely mechanism of action of this compound and why does it show cytotoxicity in non-cancerous cells?
A1: this compound belongs to the pyrazolopyrimidine class of compounds, which are widely developed as kinase inhibitors.[1][2] The core structure mimics adenine, allowing it to compete with ATP for the binding site on a wide range of kinases.[1] While this is effective in targeting kinases that are overactive in cancer cells, such as EGFR or CDKs, many of these kinases also play crucial roles in the normal physiological functions of healthy cells, including cell proliferation, signaling, and survival.[3][4]
Cytotoxicity in non-cancerous cells likely arises from:
-
On-target toxicity: The intended kinase target may also be essential for the survival and function of normal cells.
-
Off-target effects: The compound may bind to and inhibit other kinases beyond the intended target, leading to unintended cellular damage. The conserved nature of the ATP-binding site across the human kinome makes this a common challenge with kinase inhibitors.
Q2: How can I assess if the cytotoxicity I'm observing is specific to cancer cells?
A2: To determine the cancer-cell specificity of your compound, you should calculate the Selectivity Index (SI) . The SI is the ratio of the cytotoxic concentration in normal cells to that in cancer cells (e.g., IC50 in normal cells / IC50 in cancer cells). A higher SI value indicates greater selectivity for cancer cells. It is recommended to test your compound on a panel of both cancerous and non-cancerous cell lines to get a comprehensive understanding of its selectivity profile.[5]
Q3: What are some initial steps I can take if I observe high cytotoxicity in my non-cancerous control cell line?
A3: If you are observing high cytotoxicity in your normal cell lines, consider the following initial troubleshooting steps:
-
Dose-Response Optimization: Perform a dose-response experiment to determine the IC50 values for both your cancer and non-cancerous cell lines. You may find a therapeutic window where the compound is effective against cancer cells with minimal impact on normal cells.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is at a non-toxic level, typically below 0.5%. Always include a vehicle-only control in your experiments.
-
Compound Stability: Confirm the stability of your compound in your experimental conditions. Degradation of the compound could lead to inconsistent results or the formation of more toxic byproducts.
Troubleshooting Guide: High Cytotoxicity in Non-Cancerous Cells
This section provides a more in-depth guide to troubleshooting and mitigating unwanted cytotoxicity.
| Issue | Potential Cause | Troubleshooting/Optimization Strategy |
| High cytotoxicity in both normal and cancer cell lines at similar concentrations. | 1. Compound concentration is too high. 2. The on-target kinase is crucial for both normal and cancer cell survival. 3. Broad off-target activity. | 1. Perform a detailed dose-response curve to identify a selective concentration range. 2. Investigate the expression and importance of the intended target in your normal cell line. Consider using a normal cell line with lower expression of the target kinase if applicable. 3. Consider kinome-wide profiling to identify off-target interactions. |
| Inconsistent cytotoxicity results between experiments. | 1. Cell culture variability. 2. Compound degradation. 3. Assay variability. | 1. Ensure consistent cell passage number, seeding density, and culture conditions. 2. Prepare fresh stock solutions of the compound and store them appropriately. 3. Include appropriate positive and negative controls in every assay to monitor performance. |
| Cytotoxicity in normal cells is observed, but the mechanism is unclear. | 1. Induction of apoptosis. 2. Cell cycle arrest. 3. Necrosis due to membrane damage. | 1. Perform an Annexin V/Propidium Iodide staining assay to quantify apoptosis. 2. Analyze the cell cycle distribution using flow cytometry after staining with a DNA-binding dye (e.g., propidium iodide). 3. Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of membrane damage. |
Experimental Protocols & Methodologies
Here are detailed protocols for key experiments to assess and mitigate the cytotoxicity of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancerous and non-cancerous cell lines
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Selective Protection of Non-Cancerous Cells via "Cyclotherapy"
This protocol is based on the concept of "cyclotherapy," where a cell cycle inhibitor is used to arrest normal cells in a specific phase of the cell cycle, making them less susceptible to a cycle-dependent cytotoxic agent.[6] This is particularly relevant for pyrazolopyrimidine derivatives that may target CDKs.
Materials:
-
Non-cancerous cell line (with functional p53)
-
Cancerous cell line (preferably with mutated or deficient p53)
-
CDK4/6 inhibitor (e.g., Palbociclib) or a p53 activator (e.g., Nutlin-3)
-
This compound
-
Reagents for cytotoxicity and cell cycle analysis
Procedure:
-
Pre-treatment: Treat the non-cancerous and cancerous cell lines with a CDK4/6 inhibitor or a p53 activator for 12-24 hours. The optimal concentration and duration should be determined empirically.
-
Co-treatment: Add this compound to the pre-treated cells and incubate for an additional 24-48 hours.
-
Assessment:
-
Cytotoxicity: Measure cell viability using an MTT or similar assay in both cell lines.
-
Cell Cycle Analysis: Perform cell cycle analysis using flow cytometry to confirm that the pre-treatment agent is arresting the normal cells in the desired phase (e.g., G1 phase).
-
-
Analysis: Compare the cytotoxicity of this compound with and without the pre-treatment in both cell lines. A successful outcome would show reduced cytotoxicity in the pre-treated normal cells while maintaining or even enhancing cytotoxicity in the cancer cells.
Visualizing Key Concepts
Signaling Pathway: General Kinase Inhibition
Caption: Competitive inhibition of a kinase cascade by this compound.
Experimental Workflow: Assessing and Mitigating Cytotoxicity
Caption: A workflow for troubleshooting and optimizing experiments with cytotoxic compounds.
References
- 1. 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine | Benchchem [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity of Combinations of Kinase Pathway Inhibitors to Normal Human Cells in a Three-Dimensional Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
refining purification protocols for high-purity 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine
Welcome to the dedicated technical support center for the refinement and purification of 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed purification protocols to help you achieve the highest possible purity for your downstream applications. Our guidance is grounded in established chemical principles and practical, field-tested experience.
Diagram: Purification Workflow Decision Tree
Below is a decision-making workflow to guide you in selecting the most appropriate purification strategy for your crude this compound.
Caption: A flowchart to guide the selection of a suitable purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurity profile can vary depending on the synthetic route, but common impurities often arise from the chlorination of the corresponding dihydroxypyrazolopyrimidine precursor. These can include:
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Unreacted Starting Material: Incomplete chlorination can leave residual 1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione.
-
Mono-chlorinated Intermediates: Such as 5-chloro-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one or 7-chloro-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidin-5-one.
-
Hydrolysis Products: Dichloro-N-heterocycles can be susceptible to hydrolysis, especially in the presence of moisture, leading back to the mono-chlorinated or dihydroxy species.
-
Phosphorous-containing byproducts: If phosphorus oxychloride (POCl₃) is used for chlorination, residual phosphorous species may be present.[1]
Q2: What is the recommended method for monitoring the progress of purification?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for rapid assessment of the separation of your target compound from impurities. For this compound, a suitable starting TLC solvent system is a mixture of ethyl acetate and hexane. The polarity can be adjusted based on the observed separation.
Q3: What are the recommended storage conditions for high-purity this compound?
A3: As a chlorinated heterocyclic compound, it is advisable to store the high-purity solid in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place. This will minimize potential degradation due to moisture and light.
Q4: Which analytical techniques are best suited for final purity confirmation?
A4: A combination of techniques is recommended for unambiguous purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity and can detect minor impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of proton- or carbon-containing impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used for dissolution. | - Select a different solvent system: Test a range of solvents with varying polarities. A solvent pair (a "good" solvent for dissolving and a "poor" solvent to induce precipitation) can be effective. - Minimize solvent volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Ensure complete precipitation: Cool the solution slowly and then in an ice bath to maximize crystal formation. |
| "Oiling Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound or its impurities. The solution is too concentrated. | - Choose a lower-boiling point solvent. - Use a more dilute solution: Add more of the "good" solvent to the hot mixture before cooling. - Employ a solvent/anti-solvent system: Dissolve the compound in a small amount of a high-boiling "good" solvent (like DMF or DMSO) and then add a miscible "poor" solvent (like water or an alkane) dropwise at a slightly elevated temperature until turbidity is observed, then cool slowly. |
| Poor Separation in Column Chromatography | The eluent system is not optimized. The column is overloaded with crude material. The compound is interacting with the silica gel. | - Optimize the eluent system using TLC: Aim for an Rf value of 0.2-0.3 for the target compound. A gradient elution (gradually increasing polarity) may be necessary. - Reduce the sample load: A general rule is to load no more than 1-5% of the silica gel weight with the crude material. - Deactivate the silica gel: For compounds that may be sensitive to acidic silica, a small amount of triethylamine (0.1-1%) can be added to the eluent system. |
| Product Degradation on Silica Gel Column | The compound is unstable on the acidic surface of the silica gel. | - Use a neutral stationary phase: Alumina (neutral or basic) can be a suitable alternative to silica gel. - Work quickly: Do not let the compound sit on the column for an extended period. - Add a modifier to the eluent: As mentioned above, adding a small amount of a base like triethylamine can help to neutralize the silica. |
| Persistent Colored Impurities | Highly conjugated byproducts are present. | - Activated Carbon Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. - Chromatography: These impurities may have different polarities and can often be separated by column chromatography. |
Detailed Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent System
This protocol is suitable for crude material that is already relatively pure (as determined by TLC).
-
Solvent Selection: Based on solubility tests, select a solvent in which this compound is sparingly soluble at room temperature but readily soluble when hot. Potential solvents include ethanol, isopropanol, or acetonitrile.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a stir bar. Add a small amount of the selected solvent and heat the mixture to boiling with stirring.
-
Achieve Saturation: Continue to add small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If colored impurities are present, remove the flask from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for separating the target compound from impurities with different polarities.
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexane. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) to elute the compound if it is strongly retained.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Drying: Dry the purified solid under high vacuum to remove any residual solvent. A patent for a similar compound suggests a dichloromethane/methanol system for elution.[2]
Diagram: Column Chromatography Workflow
Caption: A workflow illustrating the key stages of purification by column chromatography.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of Pyrazolopyrimidines: Featuring the Versatile Precursor, 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine
This guide provides an in-depth comparison of the biological activities of various pyrazolopyrimidine scaffolds, with a special focus on the synthetic utility of 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine as a precursor for potent kinase inhibitors. We will dissect the structure-activity relationships (SAR) that govern their efficacy against key oncological targets, provide detailed experimental protocols for their evaluation, and offer insights into the causal mechanisms behind their therapeutic potential.
Introduction: The Pyrazolopyrimidine Scaffold as a Privileged Structure
The pyrazolopyrimidine core is a fused heterocyclic system that has garnered immense interest in medicinal chemistry, largely because it is a bioisostere of the natural purine ring system, particularly adenine.[1][2] This structural mimicry allows pyrazolopyrimidine derivatives to effectively compete with adenosine triphosphate (ATP) for the binding pocket of a vast array of protein kinases.[2][3] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[1][4][5] Consequently, the pyrazolopyrimidine scaffold serves as a foundational structure for designing potent and selective kinase inhibitors.[6][7][8]
The versatility of this scaffold is demonstrated by its presence in numerous clinically approved drugs and investigational agents targeting a wide range of biological targets, including cyclin-dependent kinases (CDKs), Src family kinases (SFKs), and vascular endothelial growth factor receptors (VEGFRs).[9][10][11][12]
Caption: Bioisosteric relationship between the natural purine core and various pyrazolopyrimidine scaffolds.
The Central Role of this compound: A Gateway to Diversity
While this compound itself is not typically the final active compound, it represents a critical and highly versatile intermediate in the synthesis of potent derivatives. The chlorine atoms at the C5 and C7 positions are excellent leaving groups, allowing for sequential and selective nucleophilic substitution reactions. This enables the systematic introduction of various functional groups, creating a diverse library of compounds for biological screening. This synthetic strategy is fundamental to exploring the structure-activity relationship (SAR) of the pyrazolopyrimidine scaffold.
Caption: Synthetic pathway illustrating the use of the dichlorinated precursor to generate diverse derivatives.
Comparative Analysis of Biological Activity
The specific substitutions on the pyrazolopyrimidine ring dictate the compound's target selectivity and potency. Below, we compare the activity of derivatives across major kinase families.
Inhibition of Cyclin-Dependent Kinases (CDKs)
CDKs are essential for cell cycle regulation, and their inhibition is a key strategy in cancer therapy.[1][9] Pyrazolopyrimidines have been extensively developed as potent CDK inhibitors.[13]
Key SAR Insights:
-
Pyrazolo[3,4-d]pyrimidine Scaffold: This isomer is a highly effective core for CDK inhibition.[1]
-
Substitutions: Small alkyl groups or amines at specific positions can enhance potency. For example, the pyrazolo[1,5-a]pyrimidine derivative BS-194 shows potent, nanomolar inhibition of CDK1, CDK2, and CDK9.[4]
-
Glycosyl Derivatives: The addition of sugar moieties can significantly improve activity, as seen with compounds that exhibit IC50 values as low as 0.057 µM against CDK2/cyclin A2.[1]
| Compound/Scaffold | Target Kinase | IC50 / GI50 (nM) | Reference |
| BS-194 (4k) | CDK2 | 3 | [4] |
| CDK1 | 30 | [4] | |
| CDK9 | 90 | [4] | |
| Compound 14 | CDK2/cyclin A2 | 57 | [1] |
| Compound 15 | CDK2/cyclin A2 | 119 | [1] |
| Compound 5e | Hepatoma Cells 7402 | 4550 | [14] |
Inhibition of Src Family Kinases (SFKs)
Src is a non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, and metastasis.[3] Developing selective Src inhibitors over other kinases like ABL is a significant therapeutic goal.[15]
Key SAR Insights:
-
High Potency & Selectivity: Optimization of the pyrazolopyrimidine scaffold has led to compounds like eCF506, which has a subnanomolar IC50 for SRC and is over 1000-fold more selective for SRC than ABL.[15]
-
Bone-Targeting: Modifications can be made to incorporate bone-targeting groups, creating novel therapies for bone diseases like osteoporosis.[16]
-
Antiproliferative Effects: Inhibition of Src by pyrazolopyrimidine derivatives can reduce the production of VEGF, thereby exhibiting anti-angiogenic effects.[10]
| Compound/Scaffold | Target Kinase | IC50 (nM) | Key Feature | Reference |
| eCF506 | SRC | <1 | >1000-fold selectivity over ABL | [15] |
| SI306 | Src | - | Effective against glioblastoma cells | [12] |
| PP1 Derivative (1l) | c-Src | - | Reduces VEGF production | [10] |
Activity Against Other Therapeutic Targets
The versatility of the pyrazolopyrimidine scaffold extends beyond CDKs and SFKs.
-
VEGFR-2 Inhibition: Diaryl urea pyrazolopyrimidine derivatives have shown potent inhibition of VEGFR-2 with IC50 values in the nanomolar range, leading to cell cycle arrest at the G2/M phase.[11]
-
Microtubule Targeting: Certain N1-methyl pyrazolo[4,3-d]pyrimidines act as microtubule targeting agents, inhibiting tubulin polymerization with IC50 values as low as 0.42 µM.[17]
-
Antimicrobial Activity: Pyrazolopyrimidine analogs have demonstrated antibacterial activity against pathogens like Burkholderia thailandensis and Pseudomonas aeruginosa, potentially by inhibiting isoprenoid biosynthesis.[18]
-
Mitotic Kinesin Eg5 Inhibition: Pyrazolopyrimidine derivatives can act as potent allosteric inhibitors of the mitotic kinesin Eg5, leading to mitotic arrest and apoptosis in cancer cells.[19]
Experimental Methodologies
To ensure scientific rigor, the biological evaluation of these compounds must follow validated protocols. Here, we detail a standard in vitro kinase inhibition assay and a cell-based proliferation assay.
Protocol: In Vitro CDK2/Cyclin A2 Kinase Inhibition Assay
This protocol describes a common method to determine the IC50 value of a test compound against a specific kinase.
Objective: To quantify the concentration-dependent inhibition of CDK2/Cyclin A2 activity by a test compound.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Histone H1 substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Roscovitine)
-
96-well filter plates (e.g., phosphocellulose)
-
Phosphoric acid wash buffer (0.75%)
-
Scintillation counter and fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.
-
Reaction Setup: In a 96-well plate, add 10 µL of the kinase reaction buffer.
-
Add 2.5 µL of the test compound dilution (or DMSO for the vehicle control, Roscovitine for the positive control).
-
Add 2.5 µL of the Histone H1 substrate and CDK2/Cyclin A2 enzyme mix.
-
Initiate Reaction: Start the kinase reaction by adding 10 µL of [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for 20-30 minutes with gentle shaking.
-
Stop Reaction & Capture: Stop the reaction by adding 50 µL of 0.75% phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantification: Dry the plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a typical in vitro radioactive kinase inhibition assay.
Protocol: Cell-Based Antiproliferative Assay (MTS Assay)
Objective: To assess the effect of a test compound on the metabolic activity and proliferation of a cancer cell line.
Materials:
-
Cancer cell line (e.g., HCT-116, MCF-7)[1]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
96-well flat-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound (or controls).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C. The MTS reagent is converted by viable cells into a colored formazan product.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) by plotting viability against compound concentration.
Conclusion and Future Perspectives
The pyrazolopyrimidine scaffold is a cornerstone of modern kinase inhibitor design. Its bioisosteric relationship with adenine provides a powerful starting point for targeting the ATP-binding site of numerous kinases. The strategic use of versatile intermediates like This compound is essential for creating diverse chemical libraries, which in turn allows for the fine-tuning of potency and selectivity against specific biological targets.
Through systematic SAR studies, researchers have successfully developed pyrazolopyrimidine derivatives with nanomolar efficacy against CDKs, Src kinases, and other targets crucial to cancer progression.[1][4][15] The data clearly indicates that substitutions at key positions on the fused ring system are critical for defining the biological activity profile.
Future work will likely focus on overcoming challenges such as acquired drug resistance and off-target effects.[7] This may involve designing covalent inhibitors, exploring allosteric binding sites, or developing compounds that target multiple nodes in a signaling pathway. The continued exploration of the chemical space accessible from precursors like this compound will undoubtedly fuel the discovery of the next generation of targeted therapeutics.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Oxford Advanced Materials Network [advancedmaterials.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolopyrimidines: A Promising Frontier in Cancer Treatment-Reviewing Their Potential as Inhibitors of Serine/Threonine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Pyrazolo-pyrimidine-derived c-Src inhibitor reduces angiogenesis and survival of squamous carcinoma cells by suppressing vascular endothelial growth factor production and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazolo[4,3-d]pyrimidine Scaffolds and Established Kinase Inhibitors
A Technical Guide for Researchers in Oncology and Drug Discovery
Introduction
The relentless pursuit of targeted cancer therapies has positioned protein kinase inhibitors at the forefront of modern oncology. These agents are designed to selectively block the activity of specific kinases, enzymes that play a pivotal role in the signaling pathways governing cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[1] The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a promising platform for the development of novel kinase inhibitors, owing to its structural similarity to the purine core of ATP, which allows it to effectively compete for the kinase active site.
This guide provides a comprehensive comparison of a representative pyrazolo[4,3-d]pyrimidine-based kinase inhibitor with well-established, clinically relevant kinase inhibitors from different classes. Due to the nature of 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine primarily as a key synthetic intermediate, this guide will utilize data from a well-characterized, potent 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine analog that targets Cyclin-Dependent Kinases (CDKs) and Aurora Kinases to represent the therapeutic potential of this scaffold.[2] This guide will objectively compare its performance with that of established inhibitors such as the dual Src/Abl inhibitor Dasatinib , the Polo-like kinase 1 (PLK1) inhibitor Volasertib , and the second-generation Src/Abl inhibitor Bosutinib . We will delve into their inhibitory profiles, selectivity, and the experimental methodologies used to characterize them, providing researchers with a robust framework for evaluating novel kinase inhibitors.
Kinase Inhibition Profiles: A Head-to-Head Comparison
The efficacy of a kinase inhibitor is defined by its potency and selectivity. Potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates a more potent inhibitor. Selectivity, on the other hand, refers to the inhibitor's ability to target a specific kinase or a small subset of kinases, thereby minimizing off-target effects and potential toxicity.
Here, we compare the inhibitory profiles of our representative pyrazolo[4,3-d]pyrimidine, Dasatinib, Volasertib, and Bosutinib against a panel of key kinases implicated in cancer.
| Kinase Target | Representative Pyrazolo[4,3-d]pyrimidine (Compound 2i) IC50 (nM) | Dasatinib IC50 (nM) | Volasertib IC50 (nM) | Bosutinib IC50 (nM) |
| CDK2 | 15 | >10,000 | Not Reported | Not Reported |
| CDK5 | 20 | Not Reported | Not Reported | Not Reported |
| Aurora A | 20 | Not Reported | Not Reported | Not Reported |
| Src | Not Reported | 0.8 | >10,000 | 1.2 |
| Abl | Not Reported | <1 | >10,000 | 1.2 |
| PLK1 | Not Reported | Not Reported | 0.87 | >10,000 |
| PLK2 | Not Reported | Not Reported | 5 | Not Reported |
| PLK3 | Not Reported | Not Reported | 56 | Not Reported |
This comparative data highlights the distinct selectivity profiles of these inhibitors. The representative pyrazolo[4,3-d]pyrimidine demonstrates potent and selective inhibition of CDKs and Aurora A, key regulators of the cell cycle.[2] In contrast, Dasatinib and Bosutinib are potent inhibitors of the Src family and Abl kinases, which are involved in cell growth, differentiation, and survival.[3][6] Volasertib exhibits high potency and selectivity for the Polo-like kinase family, crucial for mitotic progression.[4][7]
Mechanism of Action and Cellular Effects
The majority of small molecule kinase inhibitors, including those discussed here, are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins.
Pyrazolo[4,3-d]pyrimidine (Representative Compound): This class of compounds, by targeting CDKs and Aurora kinases, induces cell cycle arrest and apoptosis.[2] Inhibition of CDK2 leads to a G1/S phase arrest, while inhibition of Aurora A can cause defects in mitotic spindle formation, leading to mitotic catastrophe.[2]
Dasatinib and Bosutinib: As dual Src/Abl inhibitors, these drugs effectively shut down the signaling pathways driven by these kinases. In cancers like chronic myeloid leukemia (CML), where the BCR-Abl fusion protein is the primary oncogenic driver, these inhibitors are highly effective.[8] Inhibition of Src family kinases can also impact cell adhesion, migration, and invasion.[3]
Volasertib: By inhibiting PLK1, Volasertib disrupts multiple stages of mitosis, including centrosome maturation and spindle assembly.[4][7] This leads to a prolonged mitotic arrest, ultimately triggering apoptosis in cancer cells.[4][7]
The following diagram illustrates the general mechanism of an ATP-competitive kinase inhibitor.
Caption: ATP-competitive kinase inhibition mechanism.
Experimental Protocols
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments used in the characterization of kinase inhibitors.
Biochemical Kinase Inhibition Assay (ATP Competition)
This assay determines the IC50 value of a compound against a purified kinase enzyme.
Principle: The assay measures the ability of a test compound to compete with ATP for binding to the kinase active site, thereby inhibiting the phosphorylation of a substrate. The amount of phosphorylated substrate is quantified, typically using a radioactive or fluorescence-based method.
Workflow Diagram:
Caption: Workflow for a biochemical kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound (e.g., this compound or known inhibitors) in assay buffer.
-
Prepare a solution of the purified kinase and its specific substrate in assay buffer.
-
Prepare a solution of ATP mixed with a radioactive isotope, such as [γ-³²P]ATP, in assay buffer.
-
-
Assay Plate Setup:
-
To each well of a 96-well plate, add the kinase and substrate solution.
-
Add the diluted test compound to the appropriate wells. Include wells with vehicle only (positive control) and wells without kinase (negative control).
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the ATP/[γ-³²P]ATP solution to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Substrate Capture:
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.
-
-
Washing and Quantification:
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Dry the plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Kinase Activity Assay (Western Blot)
This assay assesses the ability of an inhibitor to block the activity of a target kinase within a cellular context.
Principle: Cells are treated with the kinase inhibitor, and the phosphorylation status of a known downstream substrate of the target kinase is measured by Western blotting. A decrease in the phosphorylation of the substrate indicates target engagement and inhibition of the kinase.
Workflow Diagram:
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iris.cnr.it [iris.cnr.it]
- 6. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and development of the Polo-like kinase inhibitor volasertib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Anticancer Effects of 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine In Vivo
For researchers, scientists, and drug development professionals, the journey from identifying a promising anticancer compound to its clinical application is both long and fraught with challenges. This guide provides a comprehensive framework for the in vivo validation of 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine, a novel small molecule with therapeutic potential. We will delve into the rationale behind experimental design, compare its prospective performance against established alternatives, and provide detailed protocols to ensure scientific rigor and reproducibility.
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in oncology, known to be a bioisostere of adenine, a fundamental component of cellular life.[1][2] This structural similarity allows such compounds to competitively bind to the ATP-binding sites of various protein kinases, many of which are implicated in cancer cell proliferation, survival, and metastasis.[1][2] Derivatives of this scaffold have been investigated as inhibitors of numerous kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[3][4][5][6] While in vitro data for many pyrazolopyrimidine analogues are available, demonstrating potent cytotoxicity against various cancer cell lines[3][7][8][9][10], robust in vivo validation is the critical next step to ascertain true therapeutic potential.
This guide will use a hypothetical framework, grounded in established methodologies, to outline a rigorous in vivo validation plan for this compound. We will compare it with Dasatinib, a known multi-kinase inhibitor with potent activity against Src family kinases, and Paclitaxel, a standard-of-care chemotherapeutic agent.
Hypothesized Mechanism of Action: Targeting the Src Signaling Pathway
Given the pyrazolopyrimidine core, we hypothesize that this compound functions as a kinase inhibitor. Src, a non-receptor tyrosine kinase, is a compelling putative target.[11][12] Src is frequently overactive in a multitude of solid tumors, including breast, lung, and colon cancers, and plays a pivotal role in regulating cell proliferation, survival, migration, and invasion.[11][13][14][15] Inhibition of Src can disrupt these oncogenic processes, making it an attractive therapeutic strategy.[13][14][15]
Below is a diagram illustrating the central role of Src in cancer cell signaling and the proposed inhibitory action of this compound.
Caption: Hypothesized inhibition of the Src signaling pathway by this compound.
Comparative In Vivo Efficacy Study Design
To comprehensively evaluate the anticancer effects of this compound, a dual-model approach is recommended, utilizing both a human tumor xenograft model and a syngeneic mouse model.[16][17] This allows for the assessment of the compound's direct effects on human cancer cells and its interaction with a competent immune system.[16][18][19][20]
Choice of In Vivo Models
-
Human Tumor Xenograft Model: This model involves implanting human cancer cells into immunodeficient mice.[17][21] It is a standard for evaluating the direct antitumor activity of a compound.[17] For this study, we will use the MDA-MB-231 human breast cancer cell line, known for its aggressive nature and Src activation, subcutaneously injected into BALB/c nude mice.[17]
-
Syngeneic Model: This model uses mouse tumor cells implanted into mice of the same genetic background, thus preserving a fully functional immune system.[16][18][19][20][22] This is crucial for evaluating immunomodulatory effects of novel cancer therapies.[16][19][20] We will use the 4T1 murine breast cancer cell line, which is highly tumorigenic and metastatic, implanted into immunocompetent BALB/c mice.[22]
The overall experimental workflow is depicted below.
Caption: General workflow for the in vivo validation of anticancer compounds.
Detailed Experimental Protocols
Scientific integrity is paramount. The following protocols are designed to be self-validating systems, with clear steps and controls.
Protocol 1: Xenograft Tumor Model Establishment and Efficacy Study
-
Cell Culture: Culture MDA-MB-231 human breast cancer cells in recommended medium with 10% fetal bovine serum. Harvest cells during the exponential growth phase.[23]
-
Animal Acclimatization: Acclimatize 6-8 week old female BALB/c nude mice for at least one week under specific pathogen-free conditions.[23]
-
Tumor Implantation: Resuspend harvested cells in a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.[23]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into four groups (n=10 per group):
-
Group 1: Vehicle Control (e.g., DMSO/PEG300/Tween 80 solution)[23]
-
Group 2: this compound (e.g., 50 mg/kg, daily oral gavage)
-
Group 3: Dasatinib (e.g., 25 mg/kg, daily oral gavage)
-
Group 4: Paclitaxel (e.g., 10 mg/kg, intraperitoneal injection, once weekly)
-
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volume and body weight twice weekly for 28 days.[23] Monitor animals daily for any clinical signs of toxicity (e.g., changes in behavior, posture, or physical appearance).[24][25]
-
Endpoint Analysis: At the end of the study, euthanize the animals. Excise, weigh, and photograph the tumors.[23] Calculate the Tumor Growth Inhibition (TGI) using the formula: % TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.[23]
Protocol 2: Syngeneic Model and Survival Study
-
Model Establishment: Follow steps 1-3 from Protocol 1, using 4T1 murine breast cancer cells and immunocompetent female BALB/c mice. Inject 1 x 10^6 cells per mouse.
-
Treatment: Begin treatment as described in Protocol 1, step 5, when tumors are palpable.
-
Survival Analysis: Instead of a fixed endpoint, monitor mice for survival. The primary endpoint will be tumor volume reaching 2000 mm³ or the presentation of humane endpoints (e.g., >20% body weight loss, ulceration). Record the date of euthanasia for each mouse.
-
Data Analysis: Generate Kaplan-Meier survival curves and perform log-rank tests to compare survival distributions between groups.
Data Presentation and Interpretation
Table 1: Comparative Efficacy in MDA-MB-231 Xenograft Model
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | N/A | 1850 ± 210 | - | -1.5 ± 0.8 |
| This compound | 50 mg/kg, daily | 650 ± 95 | 64.9 | -4.2 ± 1.1 |
| Dasatinib | 25 mg/kg, daily | 720 ± 110 | 61.1 | -5.5 ± 1.3 |
| Paclitaxel | 10 mg/kg, weekly | 480 ± 70 | 74.1 | -12.3 ± 2.5 |
Interpretation: In this hypothetical scenario, this compound demonstrates significant tumor growth inhibition, comparable to the established Src inhibitor Dasatinib. While Paclitaxel shows higher efficacy, it is also associated with greater weight loss, indicating higher toxicity.[24]
Table 2: Survival Analysis in 4T1 Syngeneic Model
| Treatment Group | Dose & Schedule | Median Survival (Days) | Increase in Median Survival (%) |
| Vehicle Control | N/A | 25 | - |
| This compound | 50 mg/kg, daily | 38 | 52 |
| Dasatinib | 25 mg/kg, daily | 35 | 40 |
| Paclitaxel | 10 mg/kg, weekly | 33 | 32 |
Interpretation: The test compound shows a marked improvement in median survival in the immunocompetent syngeneic model, suggesting it may have favorable interactions with the host immune system, a key advantage in modern immuno-oncology.[16][19]
Conclusion and Future Directions
This guide outlines a robust, multi-faceted approach to the in vivo validation of this compound. By employing both xenograft and syngeneic models and comparing the compound against a targeted therapy (Dasatinib) and a standard chemotherapeutic (Paclitaxel), researchers can build a comprehensive profile of its efficacy, safety, and potential mechanism of action.
Positive results from these studies would warrant further investigation, including pharmacokinetic and pharmacodynamic (PK/PD) studies, detailed toxicology assessments, and exploration of combination therapies. The ultimate goal is to generate a data package of sufficient quality and rigor to support the progression of this promising compound into clinical development.
References
- 1. Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 9. New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines | MDPI [mdpi.com]
- 11. dl.begellhouse.com [dl.begellhouse.com]
- 12. Src kinase inhibitors: promising cancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 15. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Role of Syngeneic Models in Cancer Research | LIDE Biotech [lidebiotech.com]
- 19. Syngeneic Tumor Mouse Models & Research Tools | Taconic Biosciences [taconic.com]
- 20. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 21. blog.crownbio.com [blog.crownbio.com]
- 22. medicilon.com [medicilon.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Derivatization of 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine: A Comparative Guide to Structure-Activity Relationships
For Immediate Release to the Scientific Community
The 1H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its bioisosteric relationship with purines and its potent inhibitory activity against a range of protein kinases.[1] Among its derivatives, those originating from the versatile 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine intermediate represent a particularly fruitful area of research. The presence of two reactive chloro groups at the C5 and C7 positions allows for sequential and regioselective functionalization, providing a powerful platform for fine-tuning biological activity and optimizing pharmacokinetic properties. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of various analogs derived from this key intermediate, with a focus on their development as kinase inhibitors for anticancer therapy.
The this compound Core: A Gateway to Potent Kinase Inhibitors
The core structure of this compound serves as a foundational building block for the synthesis of a diverse library of kinase inhibitors. The electron-withdrawing nature of the chlorine atoms renders the C5 and C7 positions susceptible to nucleophilic aromatic substitution. This reactivity allows for the introduction of a wide array of substituents, enabling a systematic exploration of the chemical space around the pyrazolopyrimidine core to identify key interactions with the target kinase's active site.
A critical aspect of the SAR of these compounds is their ability to mimic the hinge-binding interactions of ATP in the kinase active site. The pyrazolo[4,3-d]pyrimidine scaffold itself often forms crucial hydrogen bonds with the hinge region of the kinase, while the substituents at the C5 and C7 positions project into the ATP-binding pocket, influencing potency and selectivity.
Comparative Analysis of C5 and C7 Substitutions
The differential reactivity of the C5 and C7 chloro groups allows for a stepwise and controlled introduction of various functionalities. Typically, the C7 position is more reactive towards nucleophilic substitution than the C5 position. This differential reactivity is exploited in synthetic strategies to first introduce a desired group at C7, followed by substitution at C5.
The Influence of C7-Substituents on Kinase Inhibition
The C7 position is often explored to introduce substituents that can interact with the solvent-exposed region of the ATP-binding site. Large, flexible, or charged groups can be accommodated at this position to enhance solubility and modulate the pharmacokinetic profile of the inhibitor.
For instance, in the development of Cyclin-Dependent Kinase (CDK) inhibitors, the introduction of a [4-(2-pyridyl)benzyl]amino group at the C7 position has been shown to be highly effective.[2] This moiety can engage in additional hydrogen bonding and hydrophobic interactions within the active site, contributing significantly to the overall potency.
The Critical Role of C5-Substituents in Determining Potency and Selectivity
The C5 position often points towards the ribose-binding pocket of the ATP-binding site. Modifications at this position can have a profound impact on both the potency and selectivity of the inhibitor. Small, hydrophobic groups are often well-tolerated, while the introduction of polar or charged moieties can be used to fine-tune the selectivity profile.
Studies on 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines have demonstrated that the nature of the substituent at the C5 position is a key determinant of their inhibitory activity against CDKs.[2][3] For example, the introduction of a 2-amino-1-ethyl)thio group at C5 led to potent nanomolar inhibitors of CDK2.[3]
Structure-Activity Relationship (SAR) Summary: A Tabular Comparison
The following table summarizes the SAR for key substitutions at the C5 and C7 positions of the 1H-pyrazolo[4,3-d]pyrimidine scaffold, with a focus on their activity against Cyclin-Dependent Kinases (CDKs).
| Position | Substituent Type | General Effect on Activity | Representative IC50 Values (CDK2/cyclin A) |
| C7 | Small alkyl/aryl amines | Moderate to high potency | Varies with C5 substituent |
| Bulky substituted benzylamines | Often enhances potency | Sub-micromolar to nanomolar | |
| Piperazine derivatives | Can improve solubility and cell permeability | Generally in the micromolar to nanomolar range | |
| C5 | Small alkylthio groups | Generally well-tolerated, can enhance potency | Nanomolar range |
| Aminoalkylthio groups | Can significantly increase potency | Low nanomolar range | |
| Aryl/heteroaryl groups | Can modulate selectivity | Varies widely depending on the specific group |
Experimental Protocols
General Synthetic Procedure for 5,7-Disubstituted-1H-pyrazolo[4,3-d]pyrimidine Analogs
The synthesis of the target compounds typically begins with the commercially available this compound. A representative synthetic scheme is outlined below:
Figure 1. General synthetic workflow for 5,7-disubstituted pyrazolo[4,3-d]pyrimidines.
Step 1: Selective C7-Amination To a solution of this compound in n-butanol is added the desired amine and N,N-diisopropylethylamine (DIEA). The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the mixture is cooled, and the product is isolated by filtration or column chromatography.
Step 2: C5-Thiolation The 7-amino-5-chloro-1H-pyrazolo[4,3-d]pyrimidine intermediate is dissolved in dimethylformamide (DMF). The desired thiol and potassium carbonate are added, and the mixture is heated. After the reaction is complete, the product is isolated by precipitation or extraction and further purified by chromatography.
Biochemical Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against target kinases is determined using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Protocol:
-
Compound Preparation: Compounds are serially diluted in DMSO to create a concentration gradient.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compounds in a suitable buffer.
-
ATP Detection: A luciferase-based reagent is added to the reaction mixture. The luminescence signal is proportional to the amount of ATP remaining.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cell-Based Proliferation Assay
The antiproliferative activity of the compounds is evaluated in cancer cell lines using a standard MTT or CellTiter-Glo assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Viability Assessment: A viability reagent (e.g., MTT or CellTiter-Glo) is added to the wells.
-
Data Analysis: The absorbance or luminescence is measured, and the GI50 (concentration for 50% growth inhibition) values are determined.
Signaling Pathway Inhibition: Targeting the Cell Cycle Engine
Many 5,7-disubstituted-1H-pyrazolo[4,3-d]pyrimidine analogs exert their anticancer effects by inhibiting Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[4][5] The diagram below illustrates the central role of the CDK2/Cyclin A complex in the G1/S phase transition and how its inhibition by these compounds can lead to cell cycle arrest.
Figure 2. Inhibition of the CDK2/Cyclin A pathway by pyrazolo[4,3-d]pyrimidine analogs.
Conclusion and Future Directions
The this compound scaffold has proven to be an exceptional starting point for the development of potent and selective kinase inhibitors. The ability to systematically modify the C5 and C7 positions has allowed for a detailed exploration of the SAR, leading to the identification of compounds with significant anticancer activity. Future efforts in this area will likely focus on the development of inhibitors with improved selectivity profiles to minimize off-target effects, as well as the exploration of novel substitutions to overcome mechanisms of drug resistance. The continued investigation of this versatile scaffold holds great promise for the discovery of next-generation targeted cancer therapies.
References
- 1. Small molecule inhibitors targeting cyclin-dependent kinases as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,5,7-Substituted Pyrazolo[4,3- d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging approaches to CDK inhibitor development, a structural perspective - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00201A [pubs.rsc.org]
A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine
For the discerning researcher in drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous validation. The 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine core represents a privileged scaffold, a versatile building block for potent inhibitors of various protein kinases. Its structural similarity to the purine core of ATP makes it an ideal starting point for developing ATP-competitive inhibitors.[1][2][3] However, this very feature necessitates a thorough investigation of its selectivity profile to mitigate potential off-target effects that could lead to toxicity or unforeseen biological consequences.
This guide provides a comprehensive, multi-tiered strategy for elucidating the cross-reactivity profile of this compound and its derivatives. We will move beyond a simple listing of methods, delving into the causality behind experimental choices and presenting a self-validating workflow for generating a robust and reliable selectivity profile.
The Rationale for Kinase Selectivity Profiling
The human kinome consists of over 500 protein kinases, many of which share structural similarities within their ATP-binding pockets.[4][5] While some promiscuous inhibitors have found therapeutic success, particularly in oncology, highly selective inhibitors are often desired for their improved safety profiles, especially for chronic diseases.[4] A comprehensive cross-reactivity profile is therefore not merely an academic exercise but a critical step in drug development. It helps to:
-
Identify Primary and Secondary Targets: Uncover the intended and unintended biological targets of a compound.
-
Predict Potential Toxicities: Early identification of off-target interactions can help predict and mitigate adverse effects.
-
Guide Lead Optimization: Understanding the structure-activity relationship (SAR) across the kinome allows for rational chemical modifications to enhance selectivity.[6]
-
Elucidate Mechanism of Action: A clear selectivity profile strengthens the understanding of the compound's biological effects.
Our approach to profiling this compound will be structured in three main phases:
-
Broad Kinome Screening: Initial high-throughput screening against a large panel of kinases to identify a preliminary hit profile.
-
Quantitative Validation and Potency Determination: In-depth biochemical assays to confirm hits and determine their inhibitory potency (IC50/Kd).
-
Cellular Target Engagement and Phenotypic Validation: Moving from in-vitro assays to a more physiologically relevant cellular context to confirm target engagement and observe phenotypic consequences.
Phase 1: Broad Kinome Screening - Casting a Wide Net
The initial step is to screen the compound against the largest possible representation of the human kinome. This provides an unbiased overview of its potential interactions.
Recommended Methodology: Competition Binding Assays
Competition binding assays are an excellent choice for initial screening as they directly measure the binding of a compound to the kinase active site, independent of enzymatic activity. The KINOMEscan® platform is a widely used example of this technology.[7][8][9]
Experimental Workflow: Competition Binding Assay
Caption: Workflow of a competition binding assay for kinase inhibitor profiling.
Data Interpretation: The results are typically reported as a percentage of control, where a lower percentage indicates stronger binding of the test compound. This allows for the rapid identification of "hits" that bind with high affinity.
Hypothetical Data Summary: KINOMEscan® Result
| Kinase Target | % of Control @ 1 µM | Hit (Yes/No) |
| CDK2 | 5% | Yes |
| CDK9 | 8% | Yes |
| GSK3B | 15% | Yes |
| SRC | 85% | No |
| EGFR | 92% | No |
| ... (400+ other kinases) | >50% | No |
This is hypothetical data for illustrative purposes.
Phase 2: Quantitative Validation - From Hits to Potency
Once initial hits are identified, the next crucial step is to validate these interactions and quantify the compound's potency. This is typically done using biochemical activity assays.
Recommended Methodologies: Biochemical Activity Assays
There are several platforms available for these assays, including radiometric assays, which are considered the gold standard, and fluorescence- or luminescence-based assays.[4]
-
Radiometric Assays (e.g., HotSpot): Directly measure the incorporation of radiolabeled phosphate (from ³²P-γ-ATP or ³³P-γ-ATP) onto a substrate. They are highly sensitive and not prone to interference from compound fluorescence.[4]
-
Fluorescence/Luminescence-Based Assays (e.g., ADP-Glo™, Z'-LYTE®): These assays measure either the amount of ADP produced in the kinase reaction or the phosphorylation of a substrate using methods like TR-FRET.[6][10] They offer a non-radioactive, high-throughput alternative.
Experimental Protocol: A Generalized Biochemical Kinase Assay
-
Reaction Setup: A purified, active kinase is incubated with the test compound at various concentrations.
-
Initiation: The kinase reaction is initiated by the addition of a specific substrate and ATP. The ATP concentration is often set near the Km value for each kinase to ensure a sensitive measurement of competitive inhibition.[6]
-
Detection: After a set incubation period, a detection reagent is added to quantify the kinase activity. For example, in the ADP-Glo™ assay, the amount of ADP produced is converted to a luminescent signal.[5][6]
-
Data Analysis: The luminescent or fluorescent signal is plotted against the compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Hypothetical Data Summary: IC50 Determination for Primary Hits
| Kinase Target | IC50 (nM) | Hill Slope |
| CDK2 | 50 | 1.1 |
| CDK9 | 85 | 0.9 |
| GSK3B | 250 | 1.0 |
This is hypothetical data for illustrative purposes.
Phase 3: Cellular Target Engagement - Proving Relevance in a Biological System
Biochemical assays provide valuable information about the direct interaction between a compound and a kinase. However, the cellular environment is far more complex. Cellular assays are essential to confirm that the compound can enter cells, engage its target, and exert a biological effect.[11][12]
Recommended Methodologies:
-
Cellular Phosphorylation Assays: These assays measure the phosphorylation status of a known downstream substrate of the target kinase.[13] A reduction in substrate phosphorylation upon treatment with the compound provides evidence of target engagement and inhibition. These often use ELISA or similar antibody-based detection methods.[13]
-
NanoBRET™ Target Engagement Intracellular Kinase Assay: This technology allows for the real-time measurement of compound binding to a specific kinase in living cells.[6][13] It provides a quantitative measure of target occupancy.
Experimental Workflow: Cellular Target Engagement
Caption: Workflow for a cellular phosphorylation assay to determine target engagement.
Comparative Data Summary: Biochemical vs. Cellular Potency
| Kinase Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Potency Shift (Cellular/Biochemical) |
| CDK2 | 50 | 200 | 4x |
| CDK9 | 85 | 500 | ~6x |
| GSK3B | 250 | >10,000 | >40x |
This is hypothetical data for illustrative purposes.
A significant rightward shift in potency from biochemical to cellular assays can indicate poor cell permeability, efflux by cellular transporters, or high intracellular ATP concentrations competing with the inhibitor.[12] A smaller shift, as hypothetically shown for CDK2 and CDK9, suggests good cell permeability and on-target activity. The large shift for GSK3B might lead to its de-prioritization as a relevant cellular target.
Comparing this compound to Alternatives
The true value of this profiling data emerges when compared to other kinase inhibitors, particularly those with a similar scaffold or those targeting the same primary kinases. For instance, if CDK2 is the intended target, one would compare the selectivity profile of the 5,7-dichloro derivative against known CDK2 inhibitors like Roscovitine, which also has a purine-like core.[14]
Hypothetical Selectivity Comparison
| Compound | Primary Target | CDK2 IC50 (nM) | CDK9 IC50 (nM) | GSK3B IC50 (nM) | Selectivity Ratio (CDK9/CDK2) |
| This compound | CDK2/CDK9 | 50 | 85 | 250 | 1.7 |
| Roscovitine (Reference) | CDKs | 200 | 150 | 1200 | 0.75 |
| Selective Inhibitor X (Reference) | CDK2 | 10 | 1000 | >10,000 | 100 |
This is hypothetical data for illustrative purposes.
This comparative analysis provides crucial context. Our hypothetical data suggests the 5,7-dichloro core is a potent dual CDK2/CDK9 inhibitor, with modest selectivity between the two. This could be desirable for certain cancer types where inhibition of both kinases is beneficial. In contrast, Selective Inhibitor X demonstrates a much higher degree of selectivity for CDK2.
Conclusion and Future Directions
This guide outlines a systematic and robust workflow for the comprehensive cross-reactivity profiling of this compound. By progressing from broad kinome screening to quantitative biochemical validation and finally to cellular target engagement, researchers can build a high-confidence profile of this versatile scaffold. The resulting data is not only crucial for assessing the compound's potential as a drug candidate but also for guiding the next steps in medicinal chemistry to refine its potency and selectivity. The pyrazolo[4,3-d]pyrimidine scaffold is a well-established starting point for potent kinase inhibitors, and a thorough understanding of its cross-reactivity is the first step toward realizing its full therapeutic potential.[3][14][15][16]
References
- 1. 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine | Benchchem [benchchem.com]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. chayon.co.kr [chayon.co.kr]
- 8. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine: A Guide for Researchers
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, including kinases, which are pivotal in cellular signaling pathways. The title compound, 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine, is a key intermediate in the synthesis of various substituted analogues for drug discovery programs. This guide provides a comparative analysis of the primary synthetic strategies to access this important building block, offering insights into the rationale behind experimental choices and providing detailed protocols to aid researchers in their synthetic endeavors.
Introduction to the this compound Scaffold
The fusion of a pyrazole and a pyrimidine ring system results in the bicyclic heteroaromatic pyrazolopyrimidine. Depending on the arrangement of nitrogen atoms and the fusion points, several isomers are possible, with the pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine systems being of particular interest in drug development.[1] The 5,7-dichloro substitution pattern on the pyrimidine ring provides two reactive sites for subsequent nucleophilic substitution reactions, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.[2]
This guide will focus on the most prevalent and practical synthetic approaches to this compound, primarily involving the construction of the pyrimidine ring onto a pre-existing pyrazole core.
Synthetic Strategies: A Comparative Overview
Two principal retrosynthetic disconnections are commonly employed for the synthesis of the pyrazolo[4,3-d]pyrimidine core. The most well-documented and versatile approach involves the cyclization of a suitably substituted aminopyrazole precursor. A less common, though viable, alternative begins with a functionalized pyrimidine and proceeds to construct the fused pyrazole ring. This guide will primarily focus on the former, more established strategy.
The general synthetic workflow for the dominant strategy can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
Route 1: Cyclization of 4-Amino-1H-pyrazole-3-carboxamide with Urea followed by Chlorination
This classical and robust method utilizes readily available starting materials and involves a two-step sequence: a cyclization reaction to form the dihydroxy pyrazolopyrimidine intermediate, followed by a chlorination step.
Scientific Rationale and Mechanistic Insights
The initial step involves the condensation of a 4-amino-1H-pyrazole-3-carboxamide with a one-carbon synthon, in this case, urea. The selection of urea is based on its ability to provide the C5 and C7 carbonyl carbons of the pyrimidine ring. The reaction proceeds via a thermal condensation mechanism, where the amino group of the pyrazole attacks one of the carbonyl groups of urea, followed by an intramolecular cyclization with the elimination of ammonia to form the stable, fused heterocyclic system, 1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione.
The subsequent chlorination of the dihydroxy intermediate is a crucial step. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation. The mechanism involves the activation of the carbonyl oxygen atoms by POCl₃, converting them into better leaving groups. Subsequent nucleophilic attack by chloride ions leads to the formation of the desired 5,7-dichloro derivative. In some cases, the addition of phosphorus pentachloride (PCl₅) can enhance the efficiency of the chlorination, particularly for less reactive substrates, by ensuring a higher concentration of the active chlorinating species.[3]
Experimental Protocol
Step 1: Synthesis of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
-
In a round-bottom flask, thoroughly mix 4-amino-1H-pyrazole-3-carboxamide (1 equivalent) and urea (10 equivalents).
-
Heat the mixture to 190-200 °C for 2-4 hours. The reaction mixture will melt and then solidify.
-
Allow the reaction to cool to room temperature.
-
Treat the solid residue with a 10% aqueous sodium hydroxide solution and heat to dissolve.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 4-5.
-
Collect the resulting precipitate by filtration, wash with water, and dry to afford 1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione.
Step 2: Synthesis of this compound
-
To a flask equipped with a reflux condenser and a gas trap, add 1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) and, if desired, phosphorus pentachloride (PCl₅, 1.1 equivalents).
-
Heat the mixture to reflux (approximately 110 °C) for 3-5 hours. The reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualization of the Workflow
Caption: Synthetic pathway via urea cyclization and subsequent chlorination.
Route 2: Cyclization of an Aminopyrazole with Diethyl Malonate followed by Chlorination
An alternative to urea for the construction of the pyrimidine ring is the use of diethyl malonate. This approach also leads to the dihydroxy intermediate, which is then chlorinated.
Scientific Rationale and Mechanistic Insights
The reaction of an aminopyrazole with diethyl malonate in the presence of a base, such as sodium ethoxide, is a well-established method for the synthesis of pyrimidine rings.[2] The base deprotonates the amino group of the pyrazole, increasing its nucleophilicity. The resulting anion then attacks one of the carbonyl groups of diethyl malonate in a nucleophilic acyl substitution reaction. Subsequent intramolecular cyclization, driven by the attack of the endocyclic pyrazole nitrogen onto the remaining ester group, followed by the elimination of ethanol, affords the dihydroxy pyrazolopyrimidine.
The choice of a strong base like sodium ethoxide is critical to facilitate the initial deprotonation and drive the reaction towards the cyclized product. The chlorination of the resulting 1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione follows the same principles as described in Route 1, utilizing POCl₃.
Experimental Protocol
Step 1: Synthesis of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
-
In a flask under an inert atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (2.1 equivalents) in absolute ethanol.
-
To this solution, add the starting aminopyrazole (e.g., 5-amino-3-methylpyrazole, 1 equivalent) followed by diethyl malonate (1.5 equivalents).
-
Heat the reaction mixture to reflux for 24 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione.
Step 2: Synthesis of this compound
-
Follow the chlorination procedure as described in Step 2 of Route 1.
Visualization of the Workflow
Caption: Synthetic pathway via diethyl malonate cyclization and chlorination.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Urea Cyclization | Route 2: Diethyl Malonate Cyclization |
| Starting Materials | 4-Amino-1H-pyrazole-3-carboxamide, Urea | Aminopyrazole, Diethyl Malonate, Sodium |
| Reagents & Solvents | Urea, NaOH, HCl, POCl₃, (PCl₅) | Diethyl Malonate, Sodium, Ethanol, HCl, POCl₃ |
| Reaction Conditions | High temperature (190-200 °C) for cyclization | Reflux in ethanol for cyclization |
| Overall Yield | Moderate to good (typically 40-60% over two steps) | Good (can be >70% for the cyclization step)[2] |
| Scalability | Feasible, but high-temperature fusion can be challenging to scale up. | More amenable to large-scale synthesis due to solution-phase reactions. |
| Safety Considerations | High-temperature reaction requires careful monitoring. Use of POCl₃ and PCl₅ requires a well-ventilated fume hood and appropriate personal protective equipment. | Handling of sodium metal requires caution. POCl₃ handling precautions are the same as in Route 1. |
| Advantages | Utilizes inexpensive and readily available urea. | Generally higher yields for the cyclization step. Milder reaction conditions for cyclization compared to urea fusion. |
| Disadvantages | High-temperature fusion can lead to decomposition and lower yields. | Requires the use of sodium metal, which is highly reactive. |
Conclusion
Both synthetic routes presented offer viable pathways to the valuable intermediate, this compound. The choice between the two will likely depend on the specific starting materials available, the desired scale of the reaction, and the laboratory's capabilities.
Route 1, utilizing urea, is a classic and straightforward approach, particularly for smaller-scale syntheses where the high-temperature fusion is manageable. Route 2, employing diethyl malonate, may be more suitable for larger-scale preparations due to its solution-phase nature and potentially higher yields for the cyclization step.
Regardless of the chosen route, careful handling of the chlorinating agent, POCl₃, is paramount due to its corrosive and reactive nature. The resulting this compound is a versatile building block that opens the door to a wide range of novel pyrazolopyrimidine derivatives with potential applications in drug discovery and development.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Kinase Selectivity of the 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine Scaffold: A Comparative Guide
The pyrazolo[4,3-d]pyrimidine core is a privileged scaffold in kinase inhibitor discovery, owing to its structural resemblance to the adenine base of ATP. This allows it to effectively compete for the ATP-binding site of a wide range of kinases. The 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine is a key intermediate in the synthesis of a multitude of potent kinase inhibitors. Understanding the inherent selectivity profile of this core structure and its derivatives is paramount for the rational design of next-generation targeted therapies. This guide provides an in-depth evaluation of the kinase selectivity of substituted pyrazolo[4,3-d]pyrimidine compounds, benchmarked against both a selective and a broad-spectrum kinase inhibitor.
The Pyrazolo[4,3-d]pyrimidine Scaffold: A Focus on Cyclin-Dependent Kinases
Extensive research has demonstrated that derivatives of the pyrazolo[4,3-d]pyrimidine scaffold exhibit a strong propensity for inhibiting cyclin-dependent kinases (CDKs).[1][2] These enzymes are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. This makes CDK inhibitors a promising class of anti-cancer therapeutics.
Our analysis of published data reveals that specific substitutions on the pyrazolo[4,3-d]pyrimidine core can modulate potency and selectivity. For instance, a 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine, compound 2i , has been shown to preferentially inhibit CDK2, CDK5, and Aurora A kinase.[3] Another derivative, 4.35 , displays high selectivity for CDK2, CDK5, and CDK9.[2] This highlights the tunability of the scaffold and its potential for developing inhibitors with distinct therapeutic applications.
Comparative Selectivity Analysis
To contextualize the selectivity of the pyrazolo[4,3-d]pyrimidine scaffold, we will compare its inhibition profile with two well-characterized kinase inhibitors:
-
Roscovitine (Seliciclib): A purine analog and selective inhibitor of CDKs, making it an excellent benchmark for assessing the on-target potency of pyrazolo[4,3-d]pyrimidine derivatives.[4][5][6][7]
-
Staurosporine: A natural alkaloid known for its potent, broad-spectrum inhibition of a vast number of kinases. It serves as a benchmark for promiscuity and helps to highlight the relative selectivity of the compounds of interest.[8][9][10]
Table 1: Comparative Kinase Inhibition Profile (IC50 values in µM)
| Kinase Target | 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine (Compound 2i) | Roscovitine | Staurosporine |
| CDK1/cyclin B | - | 0.65 | 0.015 |
| CDK2/cyclin A | Inhibits | 0.7 | - |
| CDK2/cyclin E | - | 0.7 | - |
| CDK5/p35 | Inhibits | 0.2 | - |
| CDK7 | - | - | - |
| Aurora A | Inhibits | - | - |
| PKCα | - | >100 | 0.002 |
| PKA | - | >100 | 0.007 |
| p60v-src | - | >100 | 0.006 |
| CaM Kinase II | - | >100 | 0.02 |
Data for compound 2i indicates inhibition without specific IC50 values provided in the source. Data for Roscovitine and Staurosporine are compiled from multiple sources.[3][4][5][7][9][10]
As the data indicates, the pyrazolo[4,3-d]pyrimidine scaffold, represented here by compound 2i, demonstrates a clear preference for CDKs and Aurora A, while Roscovitine also shows strong selectivity for CDKs. In stark contrast, Staurosporine potently inhibits a much broader range of kinases at low nanomolar concentrations.
Experimental Protocol: Luminescence-Based Kinase Inhibition Assay
To empirically determine the selectivity of a novel pyrazolo[4,3-d]pyrimidine derivative, a robust and high-throughput biochemical assay is required. The following protocol outlines a luminescence-based kinase assay, which measures the amount of ATP remaining after a kinase reaction. A higher luminescence signal corresponds to greater inhibition of kinase activity.
Materials:
-
Kinase of interest (e.g., CDK2/cyclin A)
-
Kinase substrate (e.g., Histone H1)
-
Test compound (e.g., a this compound derivative)
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
Kinase assay buffer
-
ATP
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and Staurosporine in DMSO.
-
Assay Plate Preparation: Dispense a small volume of the diluted compounds, Staurosporine, and DMSO (for vehicle and no-kinase controls) into the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, substrate, and assay buffer.
-
Add the master mix to the wells containing the compounds.
-
To a separate set of wells for the "no kinase" control, add a master mix without the kinase.
-
Initiate the reaction by adding a solution of ATP to all wells.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
Signal Detection: Add the ATP detection reagent to all wells. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle and no-kinase controls. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Signaling Pathways and Mechanism of Action
The primary targets of many pyrazolo[4,3-d]pyrimidine derivatives, the cyclin-dependent kinases, are central regulators of cell cycle progression. Inhibition of these kinases leads to cell cycle arrest and can induce apoptosis in cancer cells.
CDK2 Signaling Pathway
CDK2, in complex with cyclin E and cyclin A, plays a pivotal role in the G1/S phase transition and the initiation of DNA replication.[11][12]
Caption: Simplified CDK2 signaling pathway at the G1/S checkpoint.
CDK7 Signaling Pathway
CDK7 has a dual role: it acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs like CDK2, and it is a component of the general transcription factor TFIIH, which is involved in the initiation of transcription.[11][13][14]
Caption: Dual roles of CDK7 in CDK activation and transcription.
Conclusion
The this compound scaffold is a versatile starting point for the development of potent and selective kinase inhibitors. The available data strongly suggests a predisposition for targeting cyclin-dependent kinases, which are validated targets in oncology. By employing rigorous biochemical screening and a deep understanding of the underlying cell signaling pathways, researchers can leverage this privileged scaffold to design novel therapeutics with improved efficacy and reduced off-target effects. The comparative analysis with established inhibitors like Roscovitine and Staurosporine provides a crucial framework for evaluating the selectivity and potential therapeutic window of new chemical entities based on this promising core structure.
References
- 1. Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Requirements for Cdk7 in the assembly of Cdk1/cyclin B and activation of Cdk2 revealed by chemical genetics in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine
As researchers and drug development professionals, our work with novel chemical entities like 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine is foundational to therapeutic innovation. This compound, a chlorinated heterocyclic molecule, serves as a critical building block in medicinal chemistry.[1] However, its chemical properties necessitate a rigorous and informed approach to handling and, most critically, disposal. Adherence to proper disposal protocols is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and our collective professional responsibility.
This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, moving beyond simple instructions to explain the causality behind each procedural choice.
Hazard Identification: The Foundation of Safe Disposal
Understanding the inherent risks of a compound is the first step in managing it safely. This compound is classified as a hazardous substance, and its disposal pathway is dictated by this classification.[2] The primary hazards are related to irritation and acute toxicity if ingested.[2]
The causality is clear: because the compound can cause harm upon contact or ingestion, it cannot be treated as benign waste. Standard waste streams, such as regular trash or sanitary sewers, lack the containment and treatment processes required to neutralize these hazards, leading to potential exposure for sanitation workers and environmental contamination.
Key Compound Data Summary
| Property | Value | Source(s) |
| CAS Number | 1196157-42-2 | [2][3] |
| Molecular Formula | C₅H₂Cl₂N₄ | [2] |
| Physical State | Solid | [2] |
| GHS Pictogram | GHS07: Harmful/Irritant | [2] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Before handling the compound for any purpose, including disposal, the appropriate PPE must be worn. This creates a necessary physical barrier between you and the chemical, mitigating the risks identified above.
-
Eye Protection : Wear ANSI-rated safety glasses or goggles.[4] This is mandatory to prevent eye contact with dust particles, which can cause serious irritation (H319).[2]
-
Hand Protection : Wear impervious gloves, such as nitrile gloves. This protects against direct skin contact, preventing the skin irritation (H315) associated with the compound.[2] Always inspect gloves before use and change them immediately if contaminated.
-
Protective Clothing : A standard lab coat should be worn to protect against incidental contact.[5] For larger quantities or situations with a high risk of dust generation, additional protective clothing may be necessary.
-
Respiratory Protection : All handling of the solid compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust, which can cause respiratory irritation (H335).[2][6]
Step-by-Step Disposal Protocol: A Self-Validating System
The disposal of this compound must be managed as hazardous chemical waste.[7] At no point should this chemical or its containers be disposed of in regular trash or washed down the drain.
Waste Segregation: The Principle of Isolation
Proper segregation is critical to prevent unintended chemical reactions in the waste container. Keep this waste stream separate from other incompatible waste types.
-
Unused or Expired Compound : The pure chemical waste.
-
Contaminated Solid Waste : Items that have come into direct contact with the compound. This includes used gloves, weigh boats, contaminated paper towels, and empty stock bottles.
-
Contaminated Liquid Waste : Any solutions containing the dissolved compound. As this is a chlorinated compound, it should be disposed of in a "Halogenated Organic Waste" container unless your institution's EHS department specifies otherwise.
Containment and Labeling: Ensuring Clarity and Safety
-
Solid Waste Collection :
-
Carefully place all contaminated solid waste into a designated, durable, and sealable container (e.g., a thick plastic bag or a designated solid waste drum).[8]
-
For the original stock bottle containing residual amounts, securely fasten the cap and place it in the waste container. Do not attempt to rinse the bottle into the sink.
-
-
Labeling : This is arguably the most critical step for ensuring the safety of everyone who will handle the waste downstream. The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date you started accumulating waste in the container.
-
-
Storage : Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure, away from general traffic, and clearly marked.
Final Disposal Pathway: The Role of EHS
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[4] These professionals are trained to handle, transport, and dispose of chemical waste in compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[9][10] The ultimate disposal method for chlorinated organic compounds like this is typically high-temperature incineration at a permitted facility.[9]
Emergency Procedures: Spill Management
In the event of a small spill of the solid material:
-
Ensure Safety : Ensure the area is well-ventilated and you are wearing your full PPE.[5]
-
Containment : Prevent the powder from becoming airborne.[5] Do not use a dry brush or sweep. If necessary, you can gently cover the spill with a damp paper towel to prevent dust generation.
-
Clean-up : Carefully collect the material using a scoop or other appropriate tools.[7][11] Place all spilled material and clean-up supplies (e.g., contaminated paper towels) into your designated hazardous solid waste container.[11]
-
Decontamination : Clean the spill area thoroughly with soap and water.
-
Reporting : Report the spill to your laboratory supervisor or EHS department, following your institution's specific protocols.
Visualizing the Disposal Workflow
The following diagram outlines the logical decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
By internalizing and consistently applying these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. The responsible management of chemical waste is as integral to the scientific process as the discoveries we strive to make.
References
- 1. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. wku.edu [wku.edu]
- 11. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
